Cyclosieversigenin
Description
Background and Origin as a Natural Compound
Cycloastragenol (B1669396) is a triterpenoid (B12794562) saponin (B1150181) with a steroidal skeletal structure, primarily isolated from the roots of Astragalus membranaceus (also known as Huangqi) treemed.cztaylorandfrancis.com. This plant has been a staple in Traditional Chinese Medicine (TCM) for over two millennia, valued for its adaptogenic effects and its capacity to bolster immune function nih.govtaylorandfrancis.com. The diverse array of phytochemicals found in Astragalus membranaceus, including various astragalosides, contribute to its recognized therapeutic profile, with cycloastragenol being a key active component taylorandfrancis.com.
Cycloastragenol as a Hydrolysis Product of Astragaloside (B48827) IV
A crucial aspect of cycloastragenol's identity in academic research is its direct relationship to Astragaloside IV (AS-IV), another prominent bioactive compound in Astragalus membranaceus nih.govfrontiersin.orgmdpi.com. Cycloastragenol serves as the aglycone, or the non-sugar component, that is produced through the hydrolysis of Astragaloside IV nih.govfrontiersin.orgmdpi.com. Astragaloside IV itself is a glycoside, composed of a cycloastragenol core to which beta-D-xylopyranosyl and beta-D-glucopyranosyl sugar residues are attached at specific positions (O-3 and O-6, respectively) frontiersin.orgnih.gov.
This metabolic conversion is significant because Astragaloside IV, despite its established pharmacological benefits, faces limitations in bioavailability due to its relatively large molecular weight and inherent dissolution characteristics china-sinoway.com. In contrast, cycloastragenol, being a smaller molecule and the primary hydrolyzed metabolite absorbed in the intestine, exhibits enhanced lipophilicity china-sinoway.com. This chemical characteristic facilitates its passage across biomembranes and improves its gastrointestinal absorption, leading to potentially superior bioavailability within the body china-sinoway.com. Consequently, cycloastragenol is considered a vital bioactive metabolite that enters the bloodstream following the enzymatic breakdown of Astragaloside IV china-sinoway.com.
Significance in Contemporary Biomedical Research
The academic interest in cycloastragenol stems largely from its distinctive role as a telomerase activator and its extensive spectrum of pharmacological activities nih.govtreemed.czdarwin-nutrition.fr. Telomeres, the protective caps (B75204) at the ends of chromosomes, are fundamental for safeguarding DNA integrity darwin-nutrition.fr. Their gradual shortening with successive cell divisions is a hallmark of cellular aging and contributes to the progression of age-related diseases darwin-nutrition.frbiorxiv.org.
Research indicates that cycloastragenol can effectively delay telomere shortening and augment the activity of telomerase, the enzyme responsible for maintaining or elongating telomere length taylorandfrancis.comdarwin-nutrition.frmdpi.com. This action has been observed to rejuvenate senescent T cells, enhancing their proliferative capacity, particularly within the CD8+ cell population taylorandfrancis.com. The activation of telomerase by cycloastragenol is thought to be mediated through the modulation of critical cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways treemed.czmdpi.com. This mechanism underpins its potential anti-aging effects and its capacity to foster improved cellular regeneration, which is vital for the sustained health of tissues and organs darwin-nutrition.frmdpi.com.
Beyond its telomerase-activating capabilities, cycloastragenol demonstrates a broad array of other pharmacological functions, making it a focal point of ongoing research:
Anti-inflammatory Effects: Cycloastragenol has been documented to exert anti-inflammatory actions in various disease contexts, including cardiovascular, hepatic, skin, and age-related conditions nih.gov. It can stimulate the production of cytokines, such as interleukin-2 (B1167480) (IL-2), and enhance the activity of natural killer (NK) cells, thereby improving the CD4/CD8 ratio, an indicator of a balanced immune response darwin-nutrition.fr. Studies also suggest its role in alleviating airway inflammation in asthmatic mice by inhibiting autophagy spandidos-publications.com.
Antioxidant Properties: Cycloastragenol exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress—a key contributor to aging and numerous pathologies nih.govbiorxiv.org. It has been shown to increase the activity of nuclear factor erythroid 2-related factor 2 (Nrf-2), leading to the upregulation of cytoprotective enzymes and a reduction in oxidative stress-induced reactive oxygen species (ROS) levels biorxiv.org.
Neuroprotective Effects: Evidence suggests that cycloastragenol may offer neuroprotection. Investigations have explored its protective effects against neurotoxicity in in vitro models of Parkinson's disease, such as PC12 cells exposed to 6-hydroxydopamine (6-OHDA) thieme-connect.com. It has also been shown to aid recovery from brain injuries by promoting the proliferation and survival of neural stem cells and counteracting the effects of oxygen-glucose deprivation injury in vitro nih.gov.
Other Biological Activities: Cycloastragenol has also been linked to improvements in lipid metabolism, promotion of wound healing, and modulation of immune responses nih.govtreemed.cz. Furthermore, it has been identified as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells nih.gov. This process is associated with the inhibition of Bcl-2 antiapoptotic family proteins and the PI3K/AKT/mTOR pathway nih.gov.
The extensive and diverse pharmacological effects, coupled with its unique mechanism of telomerase activation, position cycloastragenol as a promising compound for continued in-depth academic investigation, particularly in the context of age-related and multifactorial diseases nih.govtreemed.cz.
Structure
2D Structure
Properties
CAS No. |
84605-18-5 |
|---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1 |
InChI Key |
WENNXORDXYGDTP-NXNMGFJOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C(C5C(CC4[C@@]1(CC(C2[C@]6(CCC(O6)C(C)(C)O)C)O)C)O)(C)C)O |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclogalegigenin; Astramembrangenin |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Cycloastragenol
Elucidation of Biosynthetic Precursors and Intermediates
The foundational building blocks for cycloastragenol (B1669396), like all isoprenoids, are the five-carbon units isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.orgnih.gov These precursors are derived from two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.
From Mevalonate and MEP Pathways to Isopentenyl Pyrophosphate
The Mevalonate (MVA) pathway , primarily active in the cytosol of eukaryotic cells, including plants, initiates with acetyl-CoA. Three molecules of acetyl-CoA are sequentially converted into HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme. Mevalonate undergoes two phosphorylation steps to form mevalonate-5-pyrophosphate, which is subsequently decarboxylated to yield IPP. wikipedia.orgcreative-proteomics.com Isopentenyl pyrophosphate isomerase (IDI) then catalyzes the isomerization of IPP to DMAPP. nih.gov
The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates in the plastids of higher plants and in many bacteria and some protozoa. wikipedia.orgnih.gov This pathway utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP through a series of seven enzymatic steps. nih.govresearchgate.net The output of both the MVA and MEP pathways is the same: IPP and DMAPP, which are the universal five-carbon building blocks for isoprenoid biosynthesis. wikipedia.orgwikipedia.org
Once IPP and DMAPP are formed, they condense to produce longer-chain isoprenoid precursors. Specifically, farnesyl pyrophosphate synthase (FPS) catalyzes the condensation of IPP and DMAPP to form farnesyl diphosphate (B83284) (FPP, a C15 compound). nih.gov Subsequently, two molecules of FPP condense to form squalene (B77637) (a C30 compound) through the action of squalene synthase (SS), an enzyme considered rate-limiting in triterpenoid (B12794562) biosynthesis. nih.gov
Cycloartenol (B190886) Synthesis from 2,3-Oxidosqualene (B107256)
The squalene intermediate is then oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene. nih.govwikipedia.org This epoxide is a pivotal precursor for the synthesis of both sterols and triterpenoid saponins (B1172615) like cycloastragenol. nih.govpnas.orgmdpi.comresearchgate.net The cyclization of 2,3-oxidosqualene is a crucial branching point in plant metabolism, leading to either sterols (via cycloartenol) or various triterpenoids. pnas.orgresearchgate.netresearchgate.net
In the context of cycloastragenol biosynthesis, 2,3-oxidosqualene undergoes cyclization to yield cycloartenol. This reaction is mediated by the enzyme cycloartenol synthase (CAS), an oxidosqualene cyclase (OSC). nih.govpnas.orgwikipedia.orgmdpi.comwikipedia.org Cycloartenol is characterized by a distinctive 9,19-cyclopropane moiety and serves as the initial precursor for the synthesis of nearly all plant steroids (phytosterols). mdpi.comresearchgate.netwikipedia.org The formation of cycloartenol from 2,3-oxidosqualene proceeds through a "chair-boat-chair" (CBC) conformation, involving a protosteryl cation intermediate. nih.govmdpi.com
Characterization of Key Biosynthetic Enzymes
The conversion of cycloartenol to cycloastragenol and its subsequent glycosylation into astragalosides involves a series of specific enzymatic reactions. Recent research has shed light on several key enzymes in Astragalus membranaceus that play crucial roles in these transformations.
Cycloartenol Synthase (AmCAS1)
Cycloartenol synthase (CAS) is a critical enzyme responsible for the cyclization of 2,3-oxidosqualene into cycloartenol, marking a committed step in the biosynthesis of cycloartane-type triterpenoids. nih.govwikipedia.org In Astragalus membranaceus, the specific enzyme responsible for this reaction has been identified and characterized as AmCAS1. mdpi.comnih.govresearchgate.netnih.govresearchgate.netscilit.com AmCAS1 is the first reported cycloartenol synthase from the Astragalus genus and is capable of catalyzing the formation of cycloartenol from 2,3-oxidosqualene. nih.govresearchgate.netnih.gov This enzyme belongs to the oxidosqualene cyclase (OSC) family, which is known for catalyzing the formation of over 100 variations of triterpenoid and sterol skeletons from 2,3-oxidosqualene. nih.gov
Hydroxysteroid Dehydrogenases (e.g., AmHSD1)
Hydroxysteroid dehydrogenases (HSDs) are NAD(P)H-dependent enzymes belonging to the short-chain dehydrogenases/reductases (SDR) superfamily. researchgate.netresearchgate.net These enzymes are involved in steroid metabolism and catalyze the interconversion of ketosteroids and hydroxysteroids with high regio- and stereoselectivity. researchgate.netresearchgate.net In the context of cycloastragenol biosynthesis, a specific hydroxysteroid dehydrogenase, AmHSD1, has been identified in A. membranaceus. frontiersin.orgresearchgate.netresearchgate.netnih.govcobiss.net
AmHSD1 plays a dual catalytic role in the pathway from cycloastragenol to astragaloside (B48827) IV. It catalyzes the C-3 oxidation of cycloastragenol, yielding cycloastragenol-3-one. Furthermore, AmHSD1 is also responsible for the C-3 reduction of cycloastragenol-3-one-6-O-glucoside, leading to the formation of cycloastragenol-6-O-glucoside. frontiersin.orgresearchgate.netresearchgate.netnih.govcobiss.net This demonstrates AmHSD1's catalytic flexibility across various substrates, including pentacyclic triterpenes, tetracyclic triterpenes, and steroids. frontiersin.org
Table 1: Catalytic Functions of AmHSD1 in Cycloastragenol Pathway
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
|---|---|---|---|
| AmHSD1 | Cycloastragenol | Cycloastragenol-3-one | C-3 Oxidation |
| AmHSD1 | Cycloastragenol-3-one-6-O-glucoside | Cycloastragenol-6-O-glucoside | C-3 Reduction |
Glycosyltransferases (e.g., AmGT1, AmGT8, AmUGT7, AmUGT13, AmUGT14, AmUGT15)
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from activated sugar donors (typically UDP-sugars) to acceptor molecules, forming glycosidic bonds. mdpi.comnih.gov In the biosynthesis of astragalosides, glycosylation is often considered the final step, contributing significantly to the vast structural diversity and bioactivity of these compounds. mdpi.comnih.gov Various sugar units (e.g., glucose, xylose) and numbers of glycosyl moieties can be transferred to different hydroxyl positions (e.g., 3-OH, 6-OH, 25-OH, 2'-OH) of the cycloastragenol skeleton. mdpi.comnih.gov
Several glycosyltransferases from A. membranaceus have been functionally characterized for their roles in the biosynthesis of cycloastragenol-type astragalosides:
These glycosyltransferases, through their specific actions, contribute to the structural diversity of astragalosides derived from cycloastragenol.
Table 2: Key Glycosyltransferases and Their Functions in Cycloastragenol Glycosylation
| Enzyme | Catalytic Function / Site of Action | Product(s) / Substrate(s) | References |
|---|---|---|---|
| AmGT1 | 3-O-xylosylation | Involved in astragaloside IV synthesis; broad sugar donor promiscuity | researchgate.netnih.govcobiss.netnih.gov |
| AmGT8 | 6-O-glucosylation | Involved in astragaloside IV synthesis | researchgate.netnih.govcobiss.netnih.gov |
| AmUGT7 | 2'-O-glucosylation (of xylosyl moiety at C3) | Astragaloside III synthesis | mdpi.commdpi.comnih.govresearchgate.net |
| AmUGT13 | 25-O-glucosylation/O-xylosylation | Astragaloside V synthesis (from astragaloside III) | mdpi.commdpi.comnih.govresearchgate.net |
| AmUGT14 | 3-O-glucosylation | Cycloastragenol glycosides | mdpi.comnih.govresearchgate.net |
| AmUGT15 | 3-O-xylosylation | Cycloastragenol, cycloastragenol-6-O-β-D-glucoside (to astragaloside IV) | mdpi.commdpi.comnih.govresearchgate.net |
Conversion Pathways to Astragaloside IV
While cycloastragenol is often considered an active metabolite derived from Astragaloside IV (AS-IV) in vivo through deglycosylation frontiersin.orgnih.govfrontiersin.orgkyoto-u.ac.jp, the biosynthetic pathway from cycloastragenol to AS-IV has also been elucidated. This conversion involves a precise sequence of oxidation-reduction and glycosylation reactions.
The biosynthesis pathway from cycloastragenol to astragaloside IV encompasses four key steps researchgate.netfrontiersin.orgnih.gov:
C-3 oxidation: Cycloastragenol undergoes oxidation at the C-3 position.
6-O-glucosylation: A glucose moiety is added at the 6-O position.
C-3 reduction: The C-3 position undergoes a reduction reaction.
3-O-xylosylation: A xylose moiety is added at the 3-O position.
Key enzymes identified as crucial for this conversion pathway include researchgate.netfrontiersin.orgnih.gov:
AmHSD1 (hydroxysteroid dehydrogenase): This enzyme from A. membranaceus exhibits dual catalytic functions. It catalyzes the C-3 oxidation of cycloastragenol, leading to cycloastragenol-3-one. Additionally, AmHSD1 is responsible for the C-3 reduction of cycloastragenol-3-one-6-O-glucoside, which results in cycloastragenol-6-O-glucoside.
AmGT8 (glycosyltransferase): This enzyme catalyzes the 6-O-glucosylation step in the pathway.
AmGT1 (glycosyltransferase): This enzyme catalyzes the 3-O-xylosylation step.
The successful synthesis of Astragaloside IV has been demonstrated through transient expression in Nicotiana benthamiana by combining AmHSD1, AmGT8, and AmGT1, supporting the proposed four-step biosynthetic pathway nih.gov.
Table 1: Enzymatic Steps in Cycloastragenol to Astragaloside IV Conversion
| Step | Enzyme | Substrate | Product |
| C-3 Oxidation | AmHSD1 | Cycloastragenol | Cycloastragenol-3-one |
| 6-O-Glucosylation | AmGT8 | Cycloastragenol-3-one | Cycloastragenol-3-one-6-O-glucoside |
| C-3 Reduction | AmHSD1 | Cycloastragenol-3-one-6-O-glucoside | Cycloastragenol-6-O-glucoside |
| 3-O-Xylosylation | AmGT1 | Cycloastragenol-6-O-glucoside | Astragaloside IV |
Biotechnological Approaches for Production and Metabolic Regulation
The demand for cycloastragenol, particularly given its potential applications, has spurred the development of various biotechnological approaches for its efficient production and for regulating its metabolic pathways.
Production Methods
Cycloastragenol is primarily obtained through the hydrolysis of astragaloside IV (AS-IV) tpcj.orggoogle.com. Several methods have been developed for this conversion:
Acid Hydrolysis and Smith Degradation: These chemical methods are traditional approaches for preparing cycloastragenol from AS-IV tpcj.org.
Enzymatic Hydrolysis: This approach offers higher selectivity and purity compared to chemical methods frontiersin.org.
Two-step enzymatic catalysis: An efficient enzyme-based method utilizes a combination of β-xylosidase (Xyl-T) and β-glucosidase (Bgcm). These enzymes have demonstrated broad pH stability (Xyl-T: pH 3.0-8.0; Bgcm: pH 4.0-10.0) and high catalytic efficiency (kcat/Km: 0.096 mM-1s-1 for Xyl-T and 3.08 mM-1s-1 for Bgcm). This two-step process has achieved high cycloastragenol yields, reaching up to 94.5% and even 96.5% in gram-scale production, presenting a promising avenue for industrial bio-production tpcj.orgnih.gov.
Complex enzyme fermentation: A method combining complex enzyme fermentation (involving beta-glucosidase, beta-xylosidase, naringinase, and cellulase) with continuous countercurrent extraction has been developed. This integrated process allows for the efficient preparation of high-purity cycloastragenol with high conversion rates, completing the process in less than 8 hours at low temperatures, which helps preserve the biological activity of cycloastragenol google.comgoogle.com.
Table 2: Key Enzymatic Hydrolysis Approaches for Cycloastragenol Production
| Enzyme System | Substrate | Conversion Rate (%) | Notes | Reference |
| β-xylosidase (Xyl-T) & β-glucosidase (Bgcm) | Astragaloside IV | 96.5 | Two-step catalysis, high catalytic efficiency, broad pH stability | nih.gov |
| Complex enzyme (β-glucosidase, β-xylosidase, naringinase, cellulase) | Astragalus total saponins | High (Purity 99.05%, conversion 80.60% in one example) | Combined with continuous countercurrent extraction, fast process (8h) | google.comgoogle.com |
| Bacillus LG-502 | Astragaloside IV | 84 | Microbial transformation, higher selectivity and product purity | tpcj.orgfrontiersin.org |
Microbial Transformation: Microorganisms and their enzymes can modify and transform the structure of compounds.
Bacillus LG-502 has been shown to convert AS-IV to cycloastragenol with a conversion rate of up to 84% tpcj.orgfrontiersin.org.
Endophytic fungi isolated from Astragalus species can biotransform cycloastragenol, leading to the production of new metabolites through reactions such as oxygenation, oxidation, epoxidation, dehydrogenation, and ring cleavage on the cycloartane (B1207475) nucleus researchgate.netacs.org.
Fungi like Mucor subtilissimus and Aspergillus oryzae can catalyze specific reactions on cycloastragenol, including hydroxylation, carbonylation, acetylation, and ring expansion, which are often challenging to achieve through chemical synthesis under mild conditions tpcj.orgtandfonline.com.
Metabolic Regulation
Metabolic regulation aims to enhance the content of desirable secondary metabolites. For Astragalus membranaceus and its saponins like cycloastragenol, biotechnological and genetic engineering approaches are critical:
Elicitor Application: Studies have shown that biological and abiotic elicitors can influence the accumulation of secondary metabolites. For instance, methyl jasmonate, salicylic (B10762653) acid, indole-3-acetic acid (IAA), and α-naphthaleneacetic acid (NAA) have been found to promote the accumulation of Astragalus hairy root polysaccharides and total saponins mdpi.com. This provides a theoretical basis for regulating secondary metabolic pathways to increase the content of Astragalus secondary metabolites mdpi.com.
Enzyme Characterization and Pathway Elucidation: Ongoing research is focused on resolving the remaining key steps in the biosynthetic pathways of cycloastragenol and astragaloside IV. Techniques like transcriptome and phylogenetic analyses are employed to identify and characterize the enzymes involved in these pathways, which is crucial for further biotechnological breakthroughs mdpi.comresearchgate.netresearchgate.net.
Molecular and Cellular Mechanisms of Cycloastragenol Action
Telomerase Activation and Telomere Homeostasis Regulation
Cycloastragenol (B1669396) is recognized as a potent telomerase activator. tpcj.orgtreemed.cz Telomerase is a ribonucleoprotein complex, consisting of a catalytic subunit, telomerase reverse transcriptase (TERT), and an RNA component (TERC), that is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov Telomere shortening is a natural consequence of cell division and is associated with cellular aging and genomic instability. biorxiv.orgmdpi.com
Upregulation of Telomerase Reverse Transcriptase (TERT) Expression
A primary mechanism by which Cycloastragenol activates telomerase is through the upregulation of TERT expression. nih.govbiorxiv.org Studies have demonstrated that treatment with Cycloastragenol leads to increased levels of both TERT mRNA and protein in various cell types, including human epidermal keratinocytes, primary cortical neurons, and osteoblastic cells. biorxiv.orgbiorxiv.org This increase in TERT expression is a key step in enhancing telomerase activity. karger.com In vivo studies in mice have also shown that dietary supplementation with Cycloastragenol increases TERT expression in several tissues, such as the bone marrow, lungs, heart, brain, and liver. nih.govspandidos-publications.com
Furthermore, research indicates that Cycloastragenol not only boosts the expression of hTERT but also promotes its translocation into the nucleus, a critical step for its function, via the Hsp90-chaperon complex. biorxiv.orgresearchgate.net The activation of telomerase by Cycloastragenol has been linked to several signaling pathways, including the cAMP response element-binding protein (CREB). karger.comspandidos-publications.com
Impact on Telomere Length and DNA Damage at the Cellular Level
By activating telomerase, Cycloastragenol helps to elongate telomeres. nih.gov This action is particularly important for critically short telomeres, which can trigger a DNA damage response and lead to cellular senescence or apoptosis. nih.govresearchgate.net In vitro studies have shown that Cycloastragenol-mediated telomerase activation leads to a decrease in the percentage of critically short telomeres and reduces DNA damage at the cellular level. nih.govresearchgate.net By maintaining telomere length, Cycloastragenol can enhance the proliferative capacity of cells. nih.gov For instance, it has been shown to improve the fitness of skin and promote wound healing in elderly mice. nih.gov
Interactions with Telomere/Telomerase System Regulators (e.g., TERC)
The telomerase enzyme is a complex composed of the TERT catalytic subunit and the telomerase RNA component (TERC), which serves as a template for synthesizing telomeric DNA repeats. biorxiv.org Cycloastragenol's ability to activate telomerase is dependent on the presence of these core components. Research has shown that Cycloastragenol can activate telomerase in mouse embryonic fibroblasts that are haplo-insufficient for TERC (MEF Terc+/-). nih.govspandidos-publications.com This indicates that even with reduced levels of the TERC template, Cycloastragenol can still enhance telomerase function, likely by increasing the availability of the TERT protein. nih.gov
Regulation of Cellular Signaling Pathways
Beyond its effects on telomeres, Cycloastragenol also modulates several key cellular signaling pathways that are integral to cell growth, survival, and stress response.
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, JNK, MEK)
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes. Cycloastragenol has been shown to activate the Src/MEK/ERK pathway. biorxiv.orgresearchgate.net Studies have demonstrated that Cycloastragenol induces the phosphorylation of extracellular signal-regulated kinase (ERK) in a time- and dose-dependent manner in various cell lines, including human embryonic kidney (HEK293) cells and keratinocytes. nih.govtpcj.org This activation involves upstream regulators such as c-Src and MEK (also known as ERK kinase). nih.govresearchgate.net The activation of the Src/MEK/ERK pathway is believed to be one of the mechanisms through which Cycloastragenol exerts its cellular effects, including telomerase activation. nih.govresearchgate.net In fact, inhibitors of MAPK and ERK have been shown to block the increase in telomerase activity induced by Cycloastragenol. nih.gov The compound has also been noted to influence ERK/JNK signaling pathways more broadly. biorxiv.org
PI3K/AKT/mTOR Pathway Modulations
The PI3K/AKT/mTOR pathway is a critical signaling network that governs cell growth, proliferation, survival, and metabolism. mdpi.comscientificarchives.com Cycloastragenol has been shown to modulate this pathway in various contexts. For instance, in the context of liver fibrosis, Cycloastragenol was found to activate the PI3K/Akt/mTOR signaling pathway, which contributed to its therapeutic effects. researchgate.net Conversely, in a lung cancer model, Cycloastragenol was suggested to be beneficial through the p53/AMPK/mTOR signaling pathway, where it promoted autophagy. tpcj.org Some research also points to Cycloastragenol improving autophagy by inhibiting AKT1-RPS6KB1 signaling. biorxiv.org Furthermore, in models of liver regeneration, Cycloastragenol activated the PI3K-AKT pathway, which helped to maintain oxidative homeostasis and promote regeneration. nih.gov These findings suggest that Cycloastragenol's interaction with the PI3K/AKT/mTOR pathway is context-dependent, leading to different downstream effects based on the specific cellular environment and pathological state.
Interactive Data Table: Effects of Cycloastragenol on Cellular Mechanisms
| Mechanism Category | Specific Finding | Affected Molecules/Pathways | Observed Effect | Cell/Tissue Type | Reference |
|---|---|---|---|---|---|
| Telomerase Activation | Upregulation of TERT | TERT (mRNA and protein) | Increased expression | Human epidermal keratinocytes, cortical neurons, osteoblastic cells, various mouse tissues | nih.govbiorxiv.orgbiorxiv.orgspandidos-publications.com |
| Telomere Homeostasis | Elongation of telomeres | Telomeres | Decreased percentage of critically short telomeres, reduced DNA damage | Various cell types in vitro | nih.govresearchgate.net |
| Telomerase Regulation | Nuclear localization of hTERT | hTERT, Hsp90-chaperon complex | Enhanced nuclear translocation | Human epidermal keratinocytes | biorxiv.orgresearchgate.net |
| MAPK Signaling | Activation of ERK | Src/MEK/ERK | Increased phosphorylation of ERK | HEK293 cells, keratinocytes | nih.govtpcj.orgresearchgate.net |
| MAPK Signaling | Modulation of JNK | JNK | Influences JNK signaling | General cellular signaling | biorxiv.org |
| PI3K/AKT/mTOR Signaling | Activation of pathway | PI3K/Akt/mTOR | Activated signaling | Hepatic stellate cells (liver fibrosis model) | researchgate.net |
| PI3K/AKT/mTOR Signaling | Modulation of pathway | p53/AMPK/mTOR | Promoted autophagy | Lung cancer model | tpcj.org |
| PI3K/AKT/mTOR Signaling | Activation of pathway | PI3K-AKT | Activated signaling for regeneration | Mouse liver (regeneration model) | nih.gov |
JAK/STAT Signaling Pathway Interactions (e.g., JAK2, STAT3, STAT5b)
Cycloastragenol (CAG) has been shown to interact with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical conduit for transmitting information from extracellular signals to the nucleus, thereby influencing cellular processes like proliferation, differentiation, and inflammation. nih.govdovepress.com Research indicates that CAG can modulate the activity of key components within this pathway, including JAK2, STAT3, and STAT5b.
One of the notable effects of CAG is its ability to induce the expression of JAK2 and STAT5b. nih.gov This upregulation is accompanied by an enhanced phosphorylation of STAT5b, which is a crucial step for its activation. nih.gov Activated STATs typically form dimers and translocate to the nucleus to regulate gene transcription. nih.govscispace.com The increased expression of molecules downstream of the JAK/STAT signaling pathway further supports the notion that CAG activates this cascade. nih.gov This activation of the JAK/STAT pathway has been linked to the CAG-mediated activation of telomerase. nih.gov
Conversely, in certain cellular contexts, such as human gastric tumor cells, cycloastragenol has been found to inhibit the activation of STAT3 by preventing its DNA-binding activity. frontiersin.org Furthermore, in the context of cellular senescence, CAG treatment has been observed to downregulate the expression of phosphorylated STAT3 (p-STAT3), suggesting an inhibitory effect on STAT3 activation in this process. mdpi.com This dual-action, either activating or inhibiting different STAT proteins, highlights the context-dependent nature of cycloastragenol's interaction with the JAK/STAT pathway.
Table 1: Effects of Cycloastragenol on JAK/STAT Signaling Pathway Components
| Component | Effect of Cycloastragenol | Observed In | Reference |
| JAK2 | Induces expression | - | nih.gov |
| STAT3 | Inhibits DNA-binding activity | Human gastric tumor cells | frontiersin.org |
| Downregulates phosphorylation (p-STAT3) | Senescent cells | mdpi.com | |
| STAT5b | Induces expression and enhances phosphorylation | - | nih.gov |
Wnt/β-catenin Pathway Involvement
Cycloastragenol has been demonstrated to engage with the Wnt/β-catenin signaling pathway, a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation. mdpi.comnih.govresearchgate.net The primary mechanism of this interaction appears to be the activation of the pathway, leading to increased levels of key signaling molecules.
In studies involving human epidermal stem cells (EpSCs), treatment with cycloastragenol led to a significant increase in the expression of both β-catenin and its downstream target, c-Myc. nih.govresearchgate.net This upregulation was observed at both the mRNA and protein levels. nih.govresearchgate.net The functional consequence of this activation was the promotion of EpSC proliferation and migration. nih.govresearchgate.net
Further investigation revealed a close association between the cycloastragenol-mediated activation of telomerase reverse transcriptase (TERT) and the Wnt/β-catenin pathway. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) assays have suggested that the effects of cycloastragenol on TERT are linked to the activation of Wnt/β-catenin signaling. nih.gov The proliferative and migratory abilities of EpSCs promoted by cycloastragenol were diminished in cells where either TERT or β-catenin was silenced, underscoring the codependence of these two pathways in mediating the compound's effects in this context. nih.govresearchgate.net The potential for cycloastragenol to enhance Wnt/β-catenin expression has also been suggested as a mechanism for its regenerative and wound healing effects in epidermal stem cells. mdpi.com
Table 2: Cycloastragenol's Impact on the Wnt/β-catenin Pathway
| Molecule | Effect of Cycloastragenol | Cell Type | Associated Outcome | Reference |
| β-catenin | Increased expression | Human Epidermal Stem Cells | Promoted proliferation and migration | nih.govresearchgate.net |
| c-Myc | Increased expression | Human Epidermal Stem Cells | Promoted proliferation and migration | nih.govresearchgate.net |
NF-κB Signaling Pathway Modulation
Cycloastragenol demonstrates a significant modulatory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation, immune responses, and cell survival. Research indicates that cycloastragenol primarily acts as an inhibitor of this pathway, particularly in inflammatory contexts. nih.govnih.gov
In models of neuroinflammation, cycloastragenol has been shown to inhibit the activation of NF-κB. nih.govnih.gov Specifically, it can prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of the pathway. nih.gov This inhibition leads to a suppression of the mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.gov
Furthermore, in the context of osteoclastogenesis, cycloastragenol has been observed to inhibit NF-κB activity in a dose-dependent manner. frontiersin.org It achieves this by reversing the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org By stabilizing IκB-α, cycloastragenol effectively blocks the activation of the NF-κB pathway stimulated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). frontiersin.org
Interestingly, the activation of NF-κB has been linked to the induction of telomerase reverse transcriptase (TERT) expression, suggesting a potential pro-survival role for this pathway. spandidos-publications.com While cycloastragenol is known to activate TERT, its inhibitory action on NF-κB in inflammatory settings suggests a complex and context-dependent regulatory role. In some disease models, cycloastragenol has been shown to target and activate Formyl peptide receptor 2 (Fpr2), which in turn regulates the TLR4/NF-κB signaling pathway to promote the resolution of inflammation. nih.gov
Nrf2/ARE Pathway Activation and Redox Balance
Cycloastragenol has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, a primary cellular defense mechanism against oxidative stress. researchgate.netnih.gov This activation plays a crucial role in maintaining redox balance and protecting cells from oxidative damage.
Studies have shown that cycloastragenol increases the nuclear localization and activity of Nrf2. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to the ARE in the promoter region of various cytoprotective genes, leading to their upregulation. researchgate.net This results in an enhanced antioxidant capacity within the cell, as evidenced by the attenuation of oxidative stress-induced reactive oxygen species (ROS) levels. researchgate.netnih.gov
A significant finding is the interplay between the Nrf2 pathway and telomerase activity. The cycloastragenol-mediated induction of telomerase activity has been found to be regulated by Nrf2. researchgate.netnih.gov This suggests a hierarchical relationship where Nrf2 activation is an upstream event leading to increased telomerase function. Furthermore, the proteasome activator effect of cycloastragenol is also dependent on the induction of telomerase activity, which is mediated by the Nrf2 system. researchgate.netnih.gov This highlights a crosstalk among Nrf2, telomerase, and the proteasome system, with cycloastragenol acting at their intersection. researchgate.netnih.gov
In the context of osteoclastogenesis, cycloastragenol was shown to enhance the ROS scavenging pathway by activating the Nrf2/Keap1/ARE axis. frontiersin.org This contributed to its inhibitory effect on osteoclast formation. frontiersin.org
SIRT1 Pathway Interplay
Cycloastragenol has been shown to interact with the Sirtuin 1 (SIRT1) pathway, a key regulator of cellular metabolism, stress resistance, and aging. The primary effect of cycloastragenol on this pathway is the upregulation of SIRT1 expression. nih.govbiorxiv.orgresearchgate.net
In a model of brain ischemia, cycloastragenol was found to significantly upregulate SIRT1 expression in the ischemic brain. nih.govresearchgate.net This upregulation was associated with a reduction in p53 acetylation, a known target of SIRT1's deacetylase activity, and a decreased ratio of Bax to Bcl-2, indicating an anti-apoptotic effect. nih.gov The increased SIRT1 expression also correlated with the suppression of neuroinflammation, as evidenced by the inhibition of pro-inflammatory cytokine expression. nih.govresearchgate.net It is noteworthy that while cycloastragenol increased SIRT1 protein levels, it did not appear to directly activate its enzymatic activity. nih.gov
The interplay between cycloastragenol, SIRT1, and other signaling pathways is also evident. For instance, the modulation of the SIRT1-FXR pathway has been implicated in the therapeutic effects of other natural compounds, suggesting a potential area for further investigation with cycloastragenol. The upregulation of SIRT1 by cycloastragenol appears to be a key mechanism through which it exerts its neuroprotective and anti-inflammatory effects. biorxiv.org
p53 Pathway Regulation
Cycloastragenol exhibits a modulatory role in the p53 signaling pathway, a critical network that responds to cellular stress to induce cell cycle arrest, apoptosis, or senescence. The interaction of cycloastragenol with p53 appears to be context-dependent, leading to either its activation or inhibition.
In the context of cancer cells, particularly colon cancer, cycloastragenol has been shown to induce p53 expression in a dose-dependent manner. nih.gov This activation of p53 leads to an increase in its target genes, such as p21, PUMA, and Bax, which are involved in cell cycle arrest and apoptosis. nih.gov Consequently, cycloastragenol was found to reduce the viability of colon cancer cells with wild-type p53, suggesting that its anti-cancer effects are, at least in part, mediated through p53 activation. nih.gov
Conversely, in other cellular models, cycloastragenol has been implicated in the suppression of p53. For instance, in the context of high-glucose-induced senescence in nucleus pulposus cells, it was hypothesized that cycloastragenol might inhibit p53. spandidos-publications.com In studies on neuroprotection against glutamate-induced excitotoxicity, derivatives of cycloastragenol were found to decrease p53 protein levels. biorxiv.org Furthermore, research on brain ischemia revealed that cycloastragenol treatment led to reduced p53 acetylation, a modification that can affect its stability and activity. nih.gov This deacetylation was linked to the upregulation of SIRT1. nih.gov
In studies on axon regeneration, cycloastragenol was found to upregulate the expression of both telomerase reverse transcriptase (TERT) and p53 at both the mRNA and protein levels in sensory neurons. frontiersin.org This suggests a complex regulatory role where cycloastragenol can influence p53 expression and activity in diverse ways depending on the cellular environment and the specific biological process being investigated.
Other Relevant Cellular Pathways (e.g., CREB, FXR, AMPK)
Cycloastragenol's molecular interactions extend to several other important cellular signaling pathways, including the cAMP response element-binding protein (CREB), farnesoid X receptor (FXR), and 5' AMP-activated protein kinase (AMPK) pathways.
CREB Pathway: Cycloastragenol has been shown to induce the activation of CREB, a transcription factor crucial for neuronal survival, synaptic plasticity, and neurogenesis. chemfaces.comnih.govtargetmol.comkarger.com This activation is characterized by the phosphorylation of CREB at Serine 133. karger.com In neuronal cells, CREB activation by cycloastragenol is linked to the induction of telomerase activity and the expression of the anti-apoptotic protein Bcl-2. chemfaces.comkarger.com The therapeutic potential of cycloastragenol in depression has been partly attributed to its ability to stimulate CREB signaling. chemfaces.comkarger.com
FXR Pathway: Cycloastragenol is a direct activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. nih.govfrontiersin.orgmdpi.comresearchgate.net By activating the FXR signaling pathway, cycloastragenol has been shown to ameliorate non-alcoholic fatty liver disease (NAFLD) in animal models. nih.govresearchgate.net Its effects include reducing lipid accumulation in the liver and lowering blood glucose and serum triglyceride levels. nih.govresearchgate.net
AMPK Pathway: Cycloastragenol can enhance the phosphorylation of 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govmdpi.comchemfaces.com This activation of AMPK is associated with the anti-inflammatory properties of cycloastragenol. mdpi.comchemfaces.com For instance, it can suppress the activation of the NLRP3 inflammasome and reduce apoptosis in endothelial cells. mdpi.comchemfaces.com In the context of non-small cell lung cancer, cycloastragenol has been found to induce a protective autophagy response through the modulation of the AMPK/ULK1/mTOR pathway. nih.gov
Table 3: Overview of Cycloastragenol's Interaction with Other Cellular Pathways
| Pathway | Key Molecules | Effect of Cycloastragenol | Associated Biological Process | Reference(s) |
| CREB | CREB, Bcl-2 | Induces phosphorylation/activation | Neuronal survival, telomerase activation, anti-depression | chemfaces.comnih.govtargetmol.comkarger.com |
| FXR | FXR | Direct activation | Amelioration of NAFLD, lipid and glucose metabolism | nih.govfrontiersin.orgmdpi.comresearchgate.net |
| AMPK | AMPK, NLRP3, ULK1/mTOR | Enhances phosphorylation/activation | Anti-inflammation, autophagy | nih.govmdpi.comchemfaces.comnih.gov |
Modulation of Gene Expression Profiles
Cycloastragenol has been shown to modulate the expression of various genes involved in key cellular processes. In plant studies using Arabidopsis thaliana, cycloastragenol treatment led to the differential expression of 1,045 unigenes. The upregulated genes were primarily associated with cellular and metabolic processes, as well as responses to stimuli. Notably, genes related to defense signaling pathways, such as cytochrome P450s transporters and antioxidant system genes, were significantly upregulated. nih.gov
In human cells, cycloastragenol has been observed to influence the expression of genes related to telomere maintenance and cell survival. For instance, it can induce the expression of telomerase reverse transcriptase (TERT), the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length. biorxiv.orgspandidos-publications.comkarger.com This effect is partly mediated through the activation of cAMP-responsive element-binding protein (CREB), which in turn modulates the transcription of genes containing cAMP-responsive elements in their promoters. karger.comkarger.com Furthermore, cycloastragenol has been shown to induce the expression of the anti-apoptotic gene Bcl-2 in primary cortical neurons. karger.com
Studies in animal models of Alzheimer's disease have demonstrated that cycloastragenol can upregulate the expression of genes involved in the antioxidant response, such as Nrf2 and HO-1, while downregulating the expression of pro-inflammatory and pro-apoptotic genes like NF-κB, TNF-α, BAX, and caspase-3. vietnamjournal.ru Additionally, in a mouse model of non-alcoholic steatohepatitis, cycloastragenol was found to increase the expression of c-Myc and c-Jun in the liver. nih.gov In the context of ulcerative colitis, cycloastragenol treatment in rats led to the overexpression of BCL2 and miR-143, while reducing the expression of SphK, MIP-1α, BAX, NF-κB, TNF-α, and active caspase-3. researchgate.net
| Model System | Upregulated/Activated Genes/Proteins | Downregulated/Inhibited Genes/Proteins | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Defense signaling genes (e.g., Cytochrome P450s), Antioxidant system genes | - | nih.gov |
| Human Primary Epidermal Keratinocytes | NRF2, hTERT | - | biorxiv.org |
| Human Neuronal Cells | TERT, Bcl-2, CREB | - | karger.comkarger.com |
| Rat Model of Alzheimer's Disease | Nrf2, HO-1, BCL2 | NF-κB, TNF-α, BAX, Caspase-3 | vietnamjournal.ru |
| Mouse Model of Non-alcoholic Steatohepatitis | c-Myc, c-Jun | - | nih.gov |
| Rat Model of Ulcerative Colitis | BCL2, miR-143 | SphK, MIP-1α, BAX, NF-κB, TNF-α, active Caspase-3 | researchgate.net |
Cellular Senescence Pathways and Senolytic Activity
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. nih.gov Cycloastragenol has demonstrated senolytic activity, meaning it can selectively induce the death of senescent cells. nih.govmdpi.comresearchgate.netdntb.gov.uanih.gov
One of the key mechanisms underlying the senolytic effect of cycloastragenol is its ability to inhibit anti-apoptotic proteins of the Bcl-2 family. nih.govmdpi.comresearchgate.netdntb.gov.uanih.gov Senescent cells often upregulate these proteins to resist apoptosis. researchgate.net Research has shown that cycloastragenol treatment leads to a dose-dependent decrease in the expression levels of Bcl-2 and Bcl-xL in senescent cells. researchgate.net This inhibition of anti-apoptotic proteins is a critical step in promoting the selective apoptosis of senescent cells. nih.govmdpi.comresearchgate.net In some contexts, cycloastragenol has been shown to increase the expression of the pro-apoptotic protein Bax, further shifting the balance towards apoptosis. vietnamjournal.ru
Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). mdpi.complos.org The SASP can contribute to chronic inflammation and the development of age-related pathologies. researchgate.net Cycloastragenol has been found to suppress the SASP. mdpi.comresearchgate.net It achieves this by reducing the mRNA levels of key SASP components, such as IL-6 and CXCL-10, in senescent cells. nih.gov Furthermore, cycloastragenol treatment significantly reduces the secretion of SASP proteins like MMP9, SDF1, and IL-6. nih.gov This suppression of the SASP helps to mitigate the detrimental effects of senescent cells on the surrounding tissue microenvironment. nih.govresearchgate.net
By inhibiting anti-apoptotic proteins and other survival pathways, cycloastragenol selectively induces apoptosis in senescent cells. nih.govmdpi.comresearchgate.netdntb.gov.uanih.gov This process is characterized by typical apoptotic morphological changes, such as fragmented nuclei and the formation of apoptotic bodies. mdpi.com The induction of apoptosis in senescent cells is a hallmark of senolytic agents and is a primary mechanism by which cycloastragenol is thought to exert its anti-aging effects. nih.govresearchgate.net This selective elimination of senescent cells can alleviate their burden in tissues and potentially improve age-related dysfunction. nih.govdntb.gov.ua
| Mechanism | Key Findings | Reference |
|---|---|---|
| Inhibition of Bcl-2 Family Proteins | Dose-dependent decrease in Bcl-2 and Bcl-xL expression in senescent cells. | researchgate.net |
| Suppression of SASP Markers | Reduced mRNA levels of IL-6 and CXCL-10; decreased secretion of MMP9, SDF1, and IL-6. | nih.gov |
| Induction of Senescent Cell Apoptosis | Selectively kills senescent cells, leading to morphological changes characteristic of apoptosis. | mdpi.comresearchgate.net |
Suppression of Senescence-Associated Secretory Phenotype (SASP) Markers
Autophagy Regulation
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. The role of cycloastragenol in regulating autophagy appears to be context-dependent.
In a rat model of experimental heart damage, cycloastragenol was found to promote myocardial autophagy by inhibiting the AKT1-RPS6KB1 signaling pathway. nih.gov This augmentation of autophagy contributed to the amelioration of cardiac dysfunction and remodeling. nih.gov Similarly, in a model of psoriasis, cycloastragenol was shown to promote autophagy in keratinocytes, which helped to restrain their hyperproliferation. researchgate.net
Conversely, in a study on asthmatic mice, cycloastragenol was found to alleviate airway inflammation by inhibiting autophagy. nih.gov The study suggested that overactivation of autophagy can exacerbate inflammation in this context, and cycloastragenol's inhibitory effect on autophagy contributed to its therapeutic benefit. nih.gov These findings highlight that the effect of cycloastragenol on autophagy can vary depending on the specific cell type and pathological condition.
Preclinical Biological Activities and Therapeutic Implications in Vitro and in Animal Models
Anti-Aging Research at Cellular and Tissue Levels
Enhancement of Cellular Proliferative Potential
Cycloastragenol (B1669396) has been shown to enhance the proliferative capacity of various cell types, an effect often linked to its ability to activate telomerase. spandidos-publications.comspandidos-publications.comnih.gov Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. spandidos-publications.com By activating telomerase, cycloastragenol may help to delay cellular senescence and extend the replicative lifespan of cells. spandidos-publications.combiorxiv.orgwikipedia.org
In vitro studies have demonstrated that cycloastragenol can increase telomerase activity and the proliferative potential of human CD4 and CD8 T cells. nih.govwikipedia.org It has also been shown to stimulate the proliferation of human keratinocytes and neural stem cells. frontiersin.orgspandidos-publications.comnih.gov Furthermore, in human primary epidermal keratinocytes, novel derivatives of cycloastragenol have been found to modulate the p53/p21 axis, which in turn reduces cell cycle arrest and promotes cellular proliferation. biorxiv.orgresearchgate.net In a study on bovine oocytes, treatment with cycloastragenol during in vitro maturation significantly improved embryo cleavage rates, suggesting an enhancement of early developmental proliferative potential. cornell.edu
| Cell Type | Observed Effect | Associated Mechanism | Model |
| Human CD4 & CD8 T Cells | Increased proliferative potential and telomerase activity. nih.govwikipedia.org | Telomerase activation via ERK/MAPK pathway. nih.gov | In vitro |
| Human Keratinocytes | Stimulated proliferation and migration. spandidos-publications.commdpi.com | Telomerase activation, stimulation of EGFR and ERK activity. spandidos-publications.commdpi.com | In vitro |
| Human Epidermal Stem Cells | Stimulated proliferation and migration. mdpi.com | Increased telomerase reverse transcriptase expression, activation of Wnt/β-catenin signaling. mdpi.com | In vitro |
| Neural Stem Cells | Increased proliferation and survival. frontiersin.orgnih.gov | Increased TERT expression. nih.gov | In vitro |
| Bovine Oocytes | Improved embryo cleavage rate. cornell.edu | Telomerase activation. cornell.edu | In vitro |
| Nucleus Pulposus Cells | Protected against high-glucose induced senescence. spandidos-publications.com | Telomerase activation. spandidos-publications.com | In vitro |
Improvement of Tissue Regeneration and Recovery
The pro-proliferative effects of cycloastragenol extend to the tissue level, where it has shown promise in promoting regeneration and recovery in various animal models. A key area of this research is wound healing. Studies have indicated that cycloastragenol can accelerate wound closure. spandidos-publications.comcapes.gov.br For instance, in vivo experiments have shown that a 5% preparation of cycloastragenol was highly effective in promoting wound healing in rats, leading to a greater cell density and more organized dermis. capes.gov.br The mechanisms behind this are thought to involve the stimulation of keratinocyte proliferation and migration. spandidos-publications.commdpi.com
In the context of the nervous system, cycloastragenol has demonstrated the ability to promote the recovery of damaged neural tissues. spandidos-publications.comnih.gov In a rat model of cerebral ischemia-reperfusion injury, it reduced cerebral infarction volume and improved nerve function. nih.gov Furthermore, recent studies have highlighted its potential in promoting axon regeneration in both the peripheral and central nervous systems. frontiersin.orgnih.govresearchgate.net In mice with spinal cord injuries, intraperitoneal injections of cycloastragenol led to the growth of dorsal column axons across the injury site and was associated with the recovery of sensory and urinary functions. nih.govresearchgate.netcjter.com
| Tissue/System | Observed Effect | Associated Mechanism | Model |
| Skin | Accelerated wound healing. spandidos-publications.comcapes.gov.br | Increased cell density, more organized dermis, stimulation of angiogenesis. mdpi.comcapes.gov.br | In vivo (rats) |
| Brain | Reduced cerebral infarction volume, improved nerve function. nih.gov | Increased TERT expression. nih.gov | In vivo (rats) |
| Spinal Cord | Promoted dorsal column axon regeneration, recovery of sensory and urinary function. nih.govresearchgate.netcjter.com | Upregulation of TERT expression. nih.gov | In vivo (mice) |
| Peripheral Nerves | Promoted axon regeneration. frontiersin.orgresearchgate.net | Not specified. | In vitro (DRG neurons) |
Mitochondrial Function and Membrane Potential Maintenance
Furthermore, in a mouse model of Alzheimer's disease, cycloastragenol was found to inhibit mitochondrial apoptosis. nih.govmdpi.com It achieved this by increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of pro-apoptotic proteins such as Bax, caspase-3, and Bim. mdpi.comresearchgate.netresearchgate.net In another study, cycloastragenol was shown to alleviate oxidative stress-induced increases in mitochondrial hTERT (the catalytic subunit of telomerase) levels, while increasing its presence in the nucleus. biorxiv.org This suggests a role for cycloastragenol in modulating the subcellular localization of hTERT under conditions of oxidative stress. biorxiv.org
Neurobiological Research
Neuroprotection Against Oxidative Insults and Apoptosis
Cycloastragenol has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and acute brain injury. A recurring theme in this research is its ability to counteract oxidative stress and inhibit apoptosis (programmed cell death). nih.govnih.gov
In an in vitro model of Parkinson's disease using PC12 cells, cycloastragenol showed protective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a potent neurotoxin that generates oxidative stress. thieme-connect.comresearchgate.netzenodo.orgzenodo.org Similarly, in SH-SY5Y neuroblastoma cells, cycloastragenol conferred neuroprotection against 6-OHDA-induced toxicity. researchgate.netzenodo.orgzenodo.orgresearchgate.net
Animal studies have further substantiated these findings. In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides, cycloastragenol administration reduced oxidative stress markers like lipid peroxidation (LPO) and reactive oxygen species (ROS). nih.govresearchgate.netresearchgate.netnih.gov It also inhibited mitochondrial apoptosis by modulating the expression of Bcl-2 family proteins and caspases. nih.govresearchgate.netnih.gov In a rat model of subarachnoid hemorrhage, cycloastragenol suppressed oxidative insults and ameliorated neuronal apoptosis and degeneration. semanticscholar.orgnih.gov This neuroprotective effect was linked to the upregulation of sirtuin 1 (SIRT1) and the subsequent inhibition of apoptotic pathways. semanticscholar.orgnih.gov
| Model System | Insult/Disease Model | Neuroprotective Effects | Key Mechanisms |
| PC12 Cells | 6-hydroxydopamine (6-OHDA) | Protection against neurotoxicity. thieme-connect.comresearchgate.net | Antioxidant properties. researchgate.net |
| SH-SY5Y Cells | 6-hydroxydopamine (6-OHDA) | Neuroprotection and neuroregeneration. researchgate.netzenodo.orgzenodo.orgresearchgate.net | Antioxidant properties. researchgate.netzenodo.org |
| Mouse Model | Amyloid-beta (Aβ) induced Alzheimer's Disease | Reduced oxidative stress, inhibited mitochondrial apoptosis. nih.govresearchgate.netnih.gov | Decreased LPO and ROS; increased Bcl-2; decreased Bax, caspase-3, Bim. nih.govresearchgate.netresearchgate.net |
| Rat Model | Subarachnoid Hemorrhage | Suppressed oxidative insults, ameliorated neuronal apoptosis. semanticscholar.orgnih.gov | Upregulation of SIRT1, inhibition of apoptotic pathways. semanticscholar.orgnih.gov |
| Mouse Model | Brain Ischemia | Attenuated apoptosis. nih.gov | Upregulation of SIRT1. nih.gov |
Modulation of Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. Cycloastragenol has been shown to exert anti-inflammatory effects in the central nervous system. nih.gov In a mouse model of Alzheimer's disease, cycloastragenol treatment led to a reduction in activated microglia and inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govresearchgate.net This was associated with the downregulation of mitogen-activated protein (MAP) kinases like p-JNK and p-p38, which are involved in inflammatory signaling pathways. nih.govresearchgate.net
In a model of subarachnoid hemorrhage, cycloastragenol suppressed the production of inflammatory mediators and the activation of microglia. semanticscholar.orgnih.gov This anti-inflammatory action was, at least in part, mediated by the upregulation of SIRT1 and the subsequent inhibition of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation. nih.govsemanticscholar.orgnih.gov Furthermore, cycloastragenol has been shown to promote the polarization of microglia and macrophages towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype. frontiersin.org This modulation is thought to occur through the activation of the Nrf2 signaling pathway and inhibition of NF-κB signaling. frontiersin.org
Promotion of Neural Stem Cell Proliferation and Survival
Cycloastragenol has been shown to positively influence the biological behaviors of neural stem cells (NSCs). In an in vitro study, NSCs subjected to oxygen-glucose deprivation (OGD), a model for hypoxic-ischemic injury, exhibited significant injury, including reduced cell number, smaller neural sphere formation, and decreased proliferation and survival rates. zgddek.com Treatment with cycloastragenol at both high (25 μM) and low (10 μM) concentrations was found to attenuate these effects. zgddek.com
Specifically, cycloastragenol treatment led to an increase in the expression of telomerase reverse transcriptase (TERT) and enhanced telomerase activity compared to the control group. zgddek.com This was associated with a reduction in cell loss and neural sphere diameter decrease, promotion of cell proliferation, and an increased cell survival rate in the OGD model. zgddek.com Notably, even under normal culture conditions, cycloastragenol treatment enhanced TERT expression, cell numbers, and neural sphere diameter. zgddek.com These findings suggest that cycloastragenol's ability to activate telomerase may contribute to its protective effects on NSCs, promoting their proliferation and survival, particularly under conditions of hypoxic-ischemic stress. zgddek.com Another study also noted that cycloastragenol promotes the proliferation and survival of neural stem cells in vitro. nih.gov
Table 1: Effects of Cycloastragenol on Neural Stem Cells in an Oxygen-Glucose Deprivation (OGD) Model
| Parameter | OGD Group | OGD + Cycloastragenol (10 μM) | OGD + Cycloastragenol (25 μM) |
|---|---|---|---|
| Cell Number | Decreased | Attenuated Loss | Attenuated Loss |
| Neural Sphere Diameter | Decreased | Attenuated Decrease | Attenuated Decrease |
| Cell Proliferation Rate | Decreased | Promoted | Promoted |
| Cell Survival Rate | Decreased | Increased | Increased |
| TERT Expression | Not specified | Increased | Increased |
| Telomerase Activity | Not specified | Increased | Increased |
This table summarizes the qualitative findings from the study on the effects of cycloastragenol on neural stem cells subjected to oxygen-glucose deprivation.
Enhancement of Dorsal Column Axon Regeneration
Cycloastragenol has demonstrated a significant capacity to promote axon regeneration in the central nervous system, specifically in the dorsal column of the spinal cord following injury. nih.govfrontiersin.org In a mouse model of spinal cord injury (SCI), intraperitoneal administration of cycloastragenol was shown to promote the growth of dorsal column axons over the injury site. nih.govfrontiersin.org While at 6 weeks post-injury, there was minimal axon growth past the lesion site in both control and cycloastragenol-treated mice, by 12 weeks, tdTomato-positive axons were observed extending up to 1,500 μm rostral to the crush site in the treated group. frontiersin.org
This effect on central nervous system axons is complemented by its previously observed role in promoting axonal regeneration in peripheral neurons. nih.govfrontiersin.org In vitro studies using dorsal root ganglion (DRG) neurons cultured from mice that had received cycloastragenol administration in vivo also showed significantly promoted axon growth. nih.govfrontiersin.org Interestingly, this promotion of axon growth occurred without affecting the survival of the DRG neurons themselves. nih.govfrontiersin.org The promotion of axon regeneration by cycloastragenol is associated with functional recovery, as treated SCI mice showed improvements in both sensory and urinary functions. nih.govfrontiersin.org
Studies in In Vitro and Animal Models of Neurodegenerative Conditions
Alzheimer's Disease:
Cycloastragenol has been investigated for its neuroprotective potential in models of Alzheimer's disease (AD). In a rat model where AD was induced by aluminum chloride, oral administration of cycloastragenol (25 mg/kg daily for three weeks) led to significant improvements in behavioral test performance and the structural organization of the hippocampus. vietnamjournal.runih.gov Mechanistically, cycloastragenol treatment was associated with a marked decrease in the expression of pro-inflammatory and pro-apoptotic markers, including nuclear factor kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), B-cell lymphoma 2 (Bcl-2)-associated X protein (BAX), and caspase-3. vietnamjournal.runih.gov Concurrently, there was an increase in the expression of the anti-apoptotic protein Bcl-2 and antioxidant factors nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). vietnamjournal.runih.gov
In a mouse model of AD induced by amyloid-beta (Aβ) injection, cycloastragenol (20 mg/kg/day for 6 weeks) was shown to counteract Aβ-induced oxidative stress and neurogenic dysfunction. nih.gov It enhanced the expression of brain-derived neurotrophic factor (BDNF), its receptor tropomyosin receptor kinase B (p-TrKB), and the neuronal nuclear protein (NeuN). nih.gov Furthermore, cycloastragenol downregulated the expression of activated MAP kinases (p-JNK, p-38, and p-ERK1/2), reduced activated microglia and inflammatory cytokines, and showed regulatory effects against mitochondrial apoptosis, ultimately improving memory deficits. nih.gov
Parkinson's Disease:
The neuroprotective effects of cycloastragenol have also been explored in in vitro models of Parkinson's disease (PD). In one study using the SH-SY5Y neuroblastoma cell line, cycloastragenol demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced oxidative stress and was found to promote neuroregeneration. researchgate.net Another study utilizing a 3D cell culture model with the same cell line also indicated that cycloastragenol provided neuroprotection and induced neuroregeneration against 6-OHDA toxicity. researchgate.net These findings suggest that cycloastragenol could be a candidate for further investigation as a potential therapeutic agent for Parkinson's disease. researchgate.net Research has also pointed to the potential of telomerase activators, like cycloastragenol, to improve motor function and α-synuclein pathology in a transgenic mouse model of PD, possibly through the enhancement of autophagy. nih.gov
Cerebral Protection in Ischemic Brain Injury Models
Cycloastragenol has shown significant neuroprotective effects in animal models of ischemic brain injury. nih.gov In a mouse model of middle cerebral artery occlusion (MCAO), cycloastragenol administration was found to upregulate the expression of Sirtuin 1 (SIRT1), a class III histone deacetylase known for its neuroprotective role in cerebral ischemia. researchgate.net This upregulation of SIRT1 was associated with a reduction in p53 acetylation and the ratio of Bax to Bcl-2, indicating an anti-apoptotic effect. researchgate.net
Furthermore, cycloastragenol inhibited the nuclear translocation of NF-κB p65, leading to the suppression of pro-inflammatory cytokine messenger RNA (mRNA) expression, including TNF-α and IL-1β. researchgate.net It also inhibited the activation of microglia and astrocytes in the ischemic brain. researchgate.net In a rat model of cerebral ischemia-reperfusion injury, cycloastragenol reduced neuron apoptosis, improved nerve functional scoring, and decreased the cerebral infarction volume. nih.gov These protective functions are linked to an increased expression of telomerase reverse transcriptase (TERT). nih.gov
In a model of subarachnoid hemorrhage (SAH), another form of acute cerebrovascular disease, cycloastragenol demonstrated cerebroprotective effects by suppressing oxidative insults and neuroinflammation. nih.govsemanticscholar.org It was found to upregulate SIRT1 expression, which in turn inhibited oxidative, inflammatory, and apoptotic pathways. nih.govsemanticscholar.org Cycloastragenol significantly suppressed SAH-triggered oxidative damage, the production of inflammatory mediators, microglia activation, and neutrophil infiltration in the brain, leading to improved neurological function and reduced neuronal apoptosis. nih.govsemanticscholar.orgresearchgate.net
Immunological Research
Immunomodulatory Effects on Lymphocytes
Cycloastragenol exhibits notable immunomodulatory properties, particularly concerning lymphocyte function. In a mouse model using concanavalin (B7782731) A (Con A) to induce lymphocyte pan-activation, cycloastragenol demonstrated significant anti-inflammatory activity. nih.gov It was found to downregulate the expression of the activation markers CD69 and CD25 on the surface of Con A-activated CD3+ T cells and inhibit the proliferation of these activated lymphocytes. nih.gov
In the context of HIV, cycloastragenol has been shown to upregulate telomerase activity, which in turn improves the proliferation and immune function of CD8+ T lymphocytes from HIV-infected patients. nih.gov It has also been reported to enhance the proliferation of normal human T lymphocytes. nih.gov
Table 2: Effect of Cycloastragenol on Cytokine Production by Concanavalin A-Activated Mouse Lymphocytes
| Cytokine Type | Cytokine | Effect of Cycloastragenol |
|---|---|---|
| Th1 | IFN-γ | Significantly Inhibited |
| TNF | Significantly Inhibited | |
| IL-2 | Significantly Inhibited | |
| Th2 | IL-4 | Significantly Inhibited |
| IL-6 | Significantly Inhibited | |
| IL-10 | Significantly Inhibited | |
| Th17 | IL-17A | Significantly Inhibited |
This table summarizes the inhibitory effects of cycloastragenol on the production of various T-helper cell-associated cytokines in a mouse lymphocyte activation model.
Macrophage Polarization Regulation
Cycloastragenol plays a role in regulating macrophage polarization, a key process in the immune response where macrophages adopt different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2). nih.govfrontiersin.orgnih.gov The modulation of macrophage polarization is a critical therapeutic strategy for a range of diseases, including inflammatory conditions, autoimmune disorders, and cancer. nih.govfrontiersin.orgnih.gov
Cycloastragenol, along with its parent compound Astragaloside (B48827) IV, has been shown to modulate macrophage polarization by targeting critical signaling pathways such as Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB), phosphoinositide 3-kinase-protein kinase B (PI3K-AKT), 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK), and peroxisome proliferator-activated receptor-gamma (PPARγ). frontiersin.orgnih.gov By influencing these pathways, cycloastragenol can suppress the pro-inflammatory M1 phenotype and promote the anti-inflammatory and reparative M2 phenotype. frontiersin.orgnih.gov For instance, in a model of psoriasis, cycloastragenol was found to specifically reduce the infiltration of CD11b+ macrophages in the skin. frontiersin.org In the context of neuroinflammation, cycloastragenol has shown promise by promoting the M2 anti-inflammatory phenotype of macrophages. frontiersin.org
Anti-Immunosenescence Studies
Immunosenescence, the age-associated decline in immune function, is a key area of investigation for cycloastragenol. nih.gov Preclinical studies suggest that cycloastragenol may counteract this process. It has been shown to enhance the proliferative potential of human CD4 and CD8 T cells. nih.gov Furthermore, cycloastragenol has been identified as a novel senolytic agent, capable of selectively inducing apoptosis in senescent cells. nih.gov In a study using mice with irradiation-induced aging, administration of cycloastragenol reduced the burden of senescent cells and improved age-related physical dysfunction. nih.gov
Anti-Inflammatory Research
Cycloastragenol exhibits notable anti-inflammatory properties through various mechanisms, including the modulation of cytokine expression and inhibition of the NLRP3 inflammasome. treemed.czfrontiersin.org
Cytokine Expression Modulation
Preclinical models have demonstrated that cycloastragenol can effectively modulate the expression of key inflammatory cytokines. In a mouse model of psoriasis-like skin inflammation, cycloastragenol was found to downregulate the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). treemed.cz Similarly, in a spinal cord injury mouse model, cycloastragenol reduced the release of pro-inflammatory cytokines including TNF-α and IL-1β, while increasing the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govfrontiersin.org Studies on myocardial cells have also shown that cycloastragenol can inhibit the production of TNF-α and IL-17 while increasing the expression of IL-10 and Interleukin-4 (IL-4). frontiersin.org Furthermore, in a mouse model of Alzheimer's disease, cycloastragenol was observed to reduce the expression of inflammatory cytokines. researchgate.net
Table 1: Effect of Cycloastragenol on Cytokine Expression in Preclinical Models
| Model | Pro-inflammatory Cytokines (Downregulated) | Anti-inflammatory Cytokines (Upregulated) |
|---|---|---|
| Psoriasis-like skin inflammation (mice) | IL-1β, IL-6, TNF-α treemed.cz | - |
| Spinal cord injury (mice) | TNF-α, IL-1β nih.govfrontiersin.org | IL-10 nih.govfrontiersin.org |
| Myocardial cells (in vitro/in vivo) | TNF-α, IL-17 frontiersin.org | IL-10, IL-4 frontiersin.org |
NLRP3 Inflammasome Inhibition
A significant aspect of cycloastragenol's anti-inflammatory action is its ability to inhibit the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. treemed.czfrontiersin.org In a mouse model of psoriasis, cycloastragenol was suggested to target the NLRP3 inflammasome, leading to reduced inflammation. treemed.cz Further research has shown that cycloastragenol can inhibit the activation of the NLRP3 inflammasome by suppressing endoplasmic reticulum (ER) stress. nih.gov This inhibition helps in regulating endothelial homeostasis and has therapeutic potential for endothelial dysfunction. treemed.cz Specifically, cycloastragenol has been demonstrated to inhibit the activation of caspase-1 and caspase-3, which are crucial for the processing and release of pro-inflammatory cytokines IL-1β and IL-18. treemed.cz
Anti-Oxidative Stress Research
Cycloastragenol has demonstrated potent anti-oxidative stress properties by scavenging reactive oxygen species (ROS) and enhancing the body's endogenous antioxidant defense systems. mdpi.comnih.gov
Reactive Oxygen Species (ROS) Scavenging Mechanisms
Cycloastragenol has been shown to effectively reduce the levels of ROS. In a mouse model of Alzheimer's disease, cycloastragenol administration led to a significant suppression in the expression of lipid peroxidation (LPO) and ROS. nih.gov Similarly, in a spinal cord injury mouse model, cycloastragenol treatment decreased the generation of ROS at the injury site. frontiersin.org Studies on endothelial cells have also revealed that cycloastragenol can inhibit ROS generation, thereby attenuating ER stress. nih.gov This ROS scavenging activity is a key component of its protective effects against oxidative damage. researchgate.net
Enhancement of Endogenous Antioxidant Systems
In addition to directly scavenging ROS, cycloastragenol enhances the body's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. nih.gov In an Aβ-injected mouse model, cycloastragenol significantly enhanced the expression of Nrf2 and Heme oxygenase-1 (HO-1), a downstream target of Nrf2 with potent antioxidant properties. researchgate.netnih.govresearchgate.net This upregulation of the Nrf2/HO-1 pathway contributes to the reduction of oxidative stress and neuroprotection. nih.gov
Table 2: Cycloastragenol's Impact on Endogenous Antioxidant Systems
| Model | Key Molecules Upregulated | Pathway Activated |
|---|
Fibrosis Research in Preclinical Models
Fibrosis, the excessive accumulation of extracellular matrix in tissues, is a pathological process that can lead to organ dysfunction. frontiersin.org Cycloastragenol has been investigated for its potential to counteract fibrotic processes in various organs in preclinical settings. treemed.czmdpi.com
Idiopathic pulmonary fibrosis (IPF) is a chronic and progressive lung disease characterized by the accumulation of collagen in the lung parenchyma. treemed.cz The pro-fibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1) is a key driver of this process, promoting the transition of epithelial cells to mesenchymal cells (EMT) and the activation of fibroblasts. frontiersin.orgbiomolther.orgnih.gov
Preclinical studies suggest that cycloastragenol may mitigate pulmonary fibrosis. In a murine model of bleomycin-induced pulmonary fibrosis, cycloastragenol demonstrated protective effects. nih.gov The mechanisms underlying this protection appear to be linked to the activation of telomerase, rather than anti-inflammatory actions. nih.gov Research suggests these effects may be specific to certain lung cell types. nih.gov Furthermore, a derivative, 3,4-lacto-cycloastragenol (E-CG-01), was shown to provide a prophylactic effect against fibrosis progression in a bleomycin-induced mouse model. researchgate.net This effect was associated with its antioxidant properties, including a reduction in the expression of TGF-β and collagen deposition. researchgate.net
| Model | Key Findings | Proposed Mechanism |
| Bleomycin-induced pulmonary fibrosis (Mouse) | Protective effects against lung fibrosis. nih.gov | Telomerase activation. nih.gov |
| Bleomycin-induced pulmonary fibrosis (Mouse) | E-CG-01 (derivative) reduced collagen deposition and improved histology. researchgate.net | Antioxidant effects; downregulation of TGF-β expression. researchgate.net |
Liver fibrosis results from chronic liver injury, with the activation of hepatic stellate cells (HSCs) being a central event in its progression. researchgate.netmdpi.comnih.gov Activated HSCs are the primary source of excess extracellular matrix proteins, such as collagen, in the injured liver. frontiersin.org
Cycloastragenol has demonstrated significant hepatoprotective and anti-fibrotic effects in several animal models. In mice with liver fibrosis induced by carbon tetrachloride (CCl4), cycloastragenol treatment alleviated fibrosis and suppressed the activation of HSCs. researchgate.netmdpi.comnih.gov One identified mechanism is the inhibition of autophagy and activation of the PI3K/Akt/mTOR signaling pathway. researchgate.netptfarm.pl Studies also show that cycloastragenol treatment leads to a decrease in collagen deposition, downregulation of collagen type 1 mRNA expression, and a reduction in total collagen content. nih.gov
Furthermore, cycloastragenol was found to increase the levels of anti-fibrotic matrix metalloproteinases (MMPs), such as MMP8, proMmp9, and Mmp12, which are crucial for the resolution of fibrosis. nih.gov In a mouse model of cholestatic liver disease induced by 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), cycloastragenol, along with astragaloside I, significantly improved the mRNA and protein expression of markers for ductular reaction (CK19) and fibrosis (α-SMA), suggesting it can alleviate both processes. frontiersin.orgfrontiersin.org
| Model | Key Findings | Proposed Mechanism |
| Carbon Tetrachloride (CCl4)-induced liver fibrosis (Mouse) | Alleviated liver fibrosis; suppressed HSC activation. researchgate.netresearchgate.net | Inhibition of autophagy; activation of PI3K/Akt/mTOR pathway. researchgate.netptfarm.pl |
| Carbon Tetrachloride (CCl4)-induced liver fibrosis (Mouse) | Decreased collagen deposition; downregulated collagen type 1 mRNA; reduced hepatotoxicity markers (ALT, bilirubin). nih.gov | Augmentation of anti-fibrotic MMPs (MMP8, proMmp9, Mmp12); upregulation of Interleukin-6. nih.gov |
| DDC-induced cholestatic liver disease (Mouse) | Alleviated ductular reaction and liver fibrosis; reduced liver injury markers (ALT, AST, ALP). frontiersin.orgfrontiersin.org | Reduced mRNA and protein expression of CK19 and α-SMA. frontiersin.orgfrontiersin.org |
Cardiac fibrosis involves the excessive deposition of extracellular matrix in the heart muscle, leading to stiffness and dysfunction. frontiersin.org This process is often a consequence of conditions like myocardial infarction or hypertension. nih.gov
Preclinical research indicates that cycloastragenol may modulate cardiac fibrosis. In a study on mice, both cycloastragenol and its precursor, astragaloside IV, showed preventive effects against cardiac fibrosis by inhibiting the NLRP3 inflammasome, a protein complex involved in inflammatory processes. frontiersin.org In a rat model of isoproterenol-induced heart damage, cycloastragenol treatment improved cardiac function and ameliorated histological changes. nih.gov It also inhibited the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes involved in tissue remodeling and fibrosis. nih.govresearchgate.net The underlying mechanism for these benefits was linked to the promotion of myocardial cell autophagy through the inhibition of the AKT1-RPS6KB1 signaling pathway. nih.govresearchgate.net
| Model | Key Findings | Proposed Mechanism |
| Isoproterenol-induced heart damage (Rat) | Ameliorated cardiac dysfunction and remodeling. nih.govresearchgate.net | Promotion of myocardial autophagy via inhibition of AKT1-RPS6KB1 signaling; suppression of MMP-2 and MMP-9 expression. nih.govresearchgate.net |
| General cardiac fibrosis model (Mouse) | Preventive effects against cardiac fibrosis. frontiersin.org | Inhibition of the NLRP3 inflammasome. frontiersin.org |
Hepatoprotective Effects Against Fibrosis
Metabolic Research
Cycloastragenol has also been investigated for its role in regulating various aspects of metabolism, particularly concerning lipids and glucose. nih.govspandidos-publications.com
Dysregulation of lipid metabolism is a key factor in the development of obesity and related metabolic disorders. Adipogenesis, the formation of fat cells, is a central process in this context.
In vitro and in vivo studies have shown that cycloastragenol can inhibit adipogenesis and fat accumulation. nih.gov In 3T3-L1 cells, a model for adipocyte differentiation, cycloastragenol was found to inhibit lipid accumulation and reduce the expression of key adipogenic transcription factors, including proliferator-activated receptor γ (PPARγ) and CCAAT enhancer binding protein α (C/EBPα). nih.gov This effect was associated with the activation of the Hedgehog (Hh) signaling pathway. nih.gov In animal models, cycloastragenol administration to mice on a high-fat diet significantly reduced body weight gain and regulated the expression of PPARγ and C/EBPα in visceral white adipose tissue. nih.gov Other studies have noted that cycloastragenol can reduce high-fat diet-induced lipid accumulation in the liver and lower serum triglyceride levels. spandidos-publications.com
| Model | Key Findings | Proposed Mechanism |
| 3T3-L1 preadipocytes (in vitro) | Inhibited lipid accumulation and adipogenesis. nih.gov | Activation of Hedgehog (Hh) signaling; decreased expression of PPARγ and C/EBPα. nih.gov |
| High-Fat Diet-induced obesity (Mouse) | Reduced body weight gain; regulated adipogenic factor expression in adipose tissue. nih.gov | Activation of Hedgehog (Hh) signaling. nih.gov |
| High-Fat Diet-induced model (Animal) | Reduced lipid accumulation in the liver; lowered serum triglycerides. spandidos-publications.com | Not fully elucidated, may involve multiple mechanisms. nih.govspandidos-publications.com |
Hepatic steatosis, or fatty liver, is a condition characterized by the accumulation of fat in the liver and is closely linked to insulin (B600854) resistance and glucose intolerance. mdpi.com
Cycloastragenol has been shown to ameliorate hepatic steatosis in various preclinical models. spandidos-publications.com In mice with non-alcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient diet, cycloastragenol improved the condition. spandidos-publications.com This improvement is suggested to occur through the enhancement of the farnesoid X receptor (FXR) signaling pathway. spandidos-publications.comsigmaaldrich.com Studies in aged mice also demonstrated that cycloastragenol can ameliorate liver lipid accumulation and improve glucose tolerance. spandidos-publications.com More recent research suggests that both cycloastragenol and astragaloside IV promote liver regeneration by upregulating the expression of Aquaporin-9 (AQP9) in hepatocytes. x-mol.netnih.gov This upregulation helps to improve glucose and lipid metabolism and reduce oxidative stress, thereby protecting the liver. x-mol.netnih.gov
| Model | Key Findings | Proposed Mechanism |
| Methionine- and choline-deficient diet-induced NASH (Mouse) | Ameliorated hepatic steatosis. spandidos-publications.com | Enhancement of Farnesoid X receptor (FXR) signaling. spandidos-publications.comsigmaaldrich.com |
| Aged mice (2-year old) | Ameliorated liver lipid accumulation; improved glucose tolerance. spandidos-publications.com | Increased TERT, c-Myc, and c-Jun expression in the liver. spandidos-publications.com |
| Partial hepatectomy (Rat) | Promoted liver regeneration. x-mol.netnih.gov | Upregulation of hepatocyte Aquaporin-9 (AQP9) expression, improving glucose/lipid metabolism and reducing oxidative stress. x-mol.netnih.gov |
Lipid Metabolism Regulation
Anti-Oncological Research at the Cellular Level
Cycloastragenol (CAG), a triterpenoid (B12794562) saponin (B1150181) derived from Astragalus membranaceus, has garnered attention for its potential anti-cancer properties. tpcj.orgresearchgate.net Preclinical studies have begun to elucidate the cellular mechanisms through which CAG may exert its anti-oncological effects, focusing on apoptosis induction, modulation of cancer-related signaling pathways, and sensitization to conventional therapies.
Research indicates that cycloastragenol can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov In a study focusing on colon cancer, CAG was found to reduce the viability of colon cancer cells in a dose- and time-dependent manner. nih.gov This effect was particularly pronounced in p53 wild-type cells compared to p53 null cells, suggesting a p53-dependent mechanism of action. researchgate.netnih.gov The induction of apoptosis by CAG was confirmed by the increased expression of cleaved-PARP, a key marker of apoptosis. nih.gov
Further investigation into the molecular mechanism revealed that CAG treatment led to an increase in the expression of p53 and its target gene, p21. nih.gov Additionally, the expression of pro-apoptotic proteins Puma and Bax, which are also targets of p53, was upregulated following CAG administration. nih.gov These findings suggest that cycloastragenol's ability to induce apoptosis in colon cancer cells is mediated through the activation of the p53 signaling pathway. researchgate.netnih.gov
Studies have also explored the effects of CAG on other cancer types, such as non-small cell lung cancer (NSCLC). In NSCLC cell lines, cycloastragenol was shown to trigger both apoptosis and a protective autophagy response. nih.gov The pro-apoptotic effect in this context was linked to the accumulation of the phorbol-12-myristate-13-acetate-induced protein 1 (NOXA), a critical protein in the apoptosis process. nih.gov
Table 1: Effect of Cycloastragenol on Apoptosis in Colon Cancer Cells
| Cell Line | Treatment | Key Findings | Reference |
| HCT116 p53+/+ | Cycloastragenol | Reduced cell viability, induced apoptosis, increased expression of p53, p21, Puma, and Bax. | nih.gov |
| HCT116 p53-/- | Cycloastragenol | Less sensitive to CAG-induced cell viability reduction compared to p53+/+ cells. | nih.gov |
Cycloastragenol has been shown to modulate several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. biorxiv.orgfrontiersin.orgmdpi.com One of the key pathways implicated in the action of CAG is the p53 pathway, as discussed in the context of apoptosis induction. nih.govbiorxiv.org By activating p53, CAG can inhibit the growth of cancer cells. researchgate.netnih.gov
In addition to the p53 pathway, research suggests that CAG influences other significant signaling cascades. Studies have indicated that cycloastragenol may regulate pathways such as the ERK/JNK, Wnt/β-catenin, AKT1-mTOR-RPS6KB1, and JAK/STAT signaling pathways. biorxiv.orgspandidos-publications.com For instance, in non-small cell lung cancer, CAG was found to induce a protective autophagy response by modulating the adenosine 5'-monophosphate-activated protein kinase (AMPK)/unc-51-like autophagy-activating kinase (ULK1)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov
Furthermore, cycloastragenol has been reported to inhibit the activation of STAT3, a protein that plays a role in tumor progression, and to promote paclitaxel-induced apoptosis in human gastric cancer cells. researchgate.net The modulation of these pathways can have a wide range of downstream effects, including the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest. mdpi.com For example, astragalus saponins (B1172615), including CAG, can inhibit the expression of Cyclin D1 and CDK4 in colorectal cancer cells, leading to cell cycle arrest in the G0/G1 phase. mdpi.com
Recent preclinical research has explored the potential of cycloastragenol to act as a radiosensitizer, enhancing the efficacy of radiotherapy, a common treatment for brain metastases. frontiersin.orgfchampalimaud.org In a preclinical model of brain metastases from lung cancer, CAG demonstrated a significant ability to enhance the therapeutic effects of radiation. frontiersin.org
A study utilizing a brain metastasis model of lung cancer found that administering CAG in combination with radiotherapy markedly improved the efficacy of the treatment against the brain tumors. frontiersin.org The underlying mechanism appears to involve the modulation of the tumor microenvironment. CAG was shown to inhibit the activity of the JAK/STAT signaling pathway within the brain tumor tissue. frontiersin.org This inhibition led to a downregulation in the expression of cytokines associated with neutrophil chemotaxis, such as CXCL3 and CCL5. frontiersin.org
Moreover, cycloastragenol was found to alleviate radiation-induced brain injury in these tumor-bearing models. It achieved this by suppressing the IKK/NF-κB signaling pathway in the brain tumor tissues, which in turn modulated the pro-inflammatory polarization of microglia and macrophages. frontiersin.org By reducing neuroinflammation, CAG not only boosted the effectiveness of radiotherapy but also mitigated some of its detrimental side effects on the brain. frontiersin.org
Table 2: Cycloastragenol as a Radiosensitizer in a Preclinical Brain Metastasis Model
| Model | Treatment | Key Findings | Reference |
| Lewis Lung Carcinoma Brain Xenografts | Cycloastragenol + Radiotherapy | Enhanced radiotherapeutic efficacy, suppressed tumor growth, ameliorated radiation-induced brain injury. | frontiersin.org |
Modulation of Cancer-Related Signaling Pathways
Tissue Repair and Wound Healing Research
Cycloastragenol has also been investigated for its potential role in promoting tissue repair and wound healing, with a particular focus on skin regeneration.
In vitro studies have demonstrated that cycloastragenol can stimulate the proliferation and migration of human epidermal stem cells (EpSCs). nih.govresearchgate.net This effect is crucial for skin regeneration and wound repair. The mechanism behind this promotion of EpSC activity is linked to the activation of telomerase reverse transcriptase (TERT) and the Wnt/β-catenin signaling pathway. nih.govresearchgate.net
Research has shown that CAG not only enhances the growth and movement of EpSCs but also increases the expression levels of TERT, β-catenin, and c-Myc. nih.govresearchgate.net The most pronounced effects were observed at a concentration of 0.3 μM. nih.govresearchgate.net The importance of TERT and β-catenin in this process was highlighted by experiments where silencing these components abrogated the proliferative and migratory abilities of EpSCs that were promoted by CAG. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) results further supported the close association between CAG-modulated TERT and the activation of Wnt/β-catenin signaling. nih.govresearchgate.net These findings suggest that CAG acts as a TERT activator in EpSCs, which, through the Wnt/β-catenin pathway, enhances their ability to proliferate and migrate, thereby contributing to skin repair. nih.govmdpi.com
The potential of cycloastragenol to improve wound healing has been explored in the context of diabetes, where wound repair is often impaired. nih.govarchivesofmedicalscience.comfrontiersin.org The research on EpSCs provides a strong indication that CAG could be beneficial in treating diabetic wounds by stimulating the regenerative capacity of skin stem cells. nih.gov The promotion of EpSC proliferation and migration by CAG offers a potential therapeutic strategy for the refractory wound healing that is a severe complication of diabetes. nih.gov
While direct in vivo studies on diabetic wound models with cycloastragenol are emerging, the in vitro data strongly support its potential application. nih.gov By activating TERT and the Wnt/β-catenin pathway in epidermal stem cells, CAG could help to overcome the cellular deficits that contribute to delayed wound closure in diabetic patients. nih.gov
Promotion of Epidermal Stem Cell Growth and Migration
Bone and Musculoskeletal Research
Cycloastragenol (CAG), a triterpenoid saponin derived from Astragalus membranaceus, has demonstrated significant biological activities in preclinical models related to bone health. mdpi.com Research suggests its potential in modulating bone remodeling processes, particularly by inhibiting bone resorption and protecting against insults that impair bone formation.
In vitro and in vivo studies have elucidated the inhibitory effects of cycloastragenol on osteoclastogenesis, the process of osteoclast formation, which is critical for bone resorption. Osteoporosis, a disease characterized by low bone mass and microarchitectural deterioration, often results from an imbalance where bone resorption by osteoclasts outpaces bone formation by osteoblasts. nih.govfrontiersin.org
In a key study, cycloastragenol was shown to dose-dependently inhibit the formation of osteoclasts from bone marrow macrophages (BMMs) stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine for osteoclast differentiation. nih.govfrontiersin.orgresearchgate.net The underlying mechanisms for this inhibition are multifaceted. Cycloastragenol was found to suppress several crucial signaling pathways induced by RANKL, including the nuclear factor-κB (NF-κB), calcium signaling, and the nuclear factor of activated T cells 1 (NFATc1) pathways. nih.govfrontiersin.orgnih.gov NFATc1 is considered a master regulator of osteoclast differentiation.
Furthermore, cycloastragenol was observed to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1)/antioxidant response element (ARE) pathway. nih.govfrontiersin.org This pathway plays a crucial role in scavenging reactive oxygen species (ROS), which are known to promote RANKL-induced osteoclast formation. frontiersin.org
The in vivo relevance of these findings was demonstrated in a preclinical model of postmenopausal osteoporosis using ovariectomized (OVX) mice. nih.govfrontiersin.orgnih.gov Treatment with cycloastragenol was found to prevent the bone loss induced by the ovariectomy, supporting its potential as a therapeutic agent for osteoclast-related diseases. nih.govfrontiersin.org
| Model System | Key Findings | Mechanisms of Action | Reference |
|---|---|---|---|
| RANKL-stimulated Bone Marrow Macrophages (BMMs) | Dose-dependently inhibited osteoclast formation. | Inhibition of NF-κB, calcium, and NFATc1 signaling pathways; Activation of the Nrf2/Keap1/ARE pathway. | nih.gov, frontiersin.org |
| Ovariectomized (OVX) Mice | Prevented bone loss. | Inhibition of osteoclast formation and function. | nih.gov, nih.gov |
Glucocorticoid-induced osteoporosis (GIOP) is a common form of secondary osteoporosis where high levels of glucocorticoids impair bone formation by inhibiting osteoblast differentiation and function. dovepress.com Preclinical research has highlighted cycloastragenol's protective effects in this context.
Studies have shown that cycloastragenol can mitigate the suppression of osteogenic differentiation caused by the synthetic glucocorticoid dexamethasone. nih.govfrontiersin.org This protective effect was observed in both the MC3T3-E1 pre-osteoblastic cell line and in a zebrafish larvae model. nih.govfrontiersin.org The mechanism underlying this protection has been linked to the upregulation of telomerase by cycloastragenol. consensus.app
| Model System | Challenge | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| MC3T3-E1 cells | Dexamethasone | Mitigated the suppression of osteogenic differentiation. | Upregulation of telomerase. | consensus.app, nih.gov, frontiersin.org |
| Zebrafish larvae | Dexamethasone | Mitigated the suppression of osteogenic differentiation. | Not specified. | nih.gov, frontiersin.org |
Inhibition of Osteoclast Formation and Function
Reproductive Biology Research
Cycloastragenol has also been investigated for its potential applications in reproductive biology, with studies focusing on its effects on female gametes and ovarian function, primarily through its ability to activate telomerase.
The quality of oocytes is a critical determinant of successful fertilization and embryo development. Telomerase, an enzyme that maintains telomere length, is known to be a key factor in oocyte aging. publish.csiro.aunih.govresearchgate.net Research in a bovine model has explored the utility of cycloastragenol as a telomerase activator in the context of assisted reproductive technologies.
A study investigating the effects of cycloastragenol on bovine oocytes during in vitro maturation (IVM) found significant improvements in several developmental parameters. publish.csiro.aunih.govresearchgate.net When oocytes were treated with cycloastragenol in the IVM media, there was a notable increase in the rates of oocyte maturation (90.87%), subsequent embryo cleavage (90.78%), and blastocyst hatching (27.04%). publish.csiro.aunih.govresearchgate.net Furthermore, the study suggested an enhanced implantation potential of the resulting embryos. publish.csiro.aunih.gov
The mechanism behind these improvements was linked to the activation of telomerase in bovine cumulus cells. publish.csiro.aunih.govresearchgate.net Additionally, cycloastragenol treatment led to a significantly higher mitochondrial membrane potential in the treated group, indicating improved mitochondrial function, which is essential for oocyte viability and developmental competence. publish.csiro.aunih.gov These findings suggest that cycloastragenol could be a beneficial supplement in oocyte maturation media to produce higher quality embryos. publish.csiro.aunih.govresearchgate.net
| Model System | Parameter Measured | Effect of Cycloastragenol | Reference |
|---|---|---|---|
| Bovine Oocytes (In Vitro) | Oocyte Maturation Rate | Significantly improved (90.87%). | publish.csiro.au, nih.gov, researchgate.net |
| Embryo Cleavage Rate | Significantly improved (90.78%). | publish.csiro.au, nih.gov, researchgate.net | |
| Blastocyst Hatching Rate | Significantly improved (27.04%). | publish.csiro.au, nih.gov, researchgate.net | |
| Mitochondrial Membrane Potential | Significantly higher. | publish.csiro.au, nih.gov | |
| Telomerase Activity in Cumulus Cells | Substantially enhanced. | publish.csiro.au, nih.gov, researchgate.net |
Age-related decline in female fertility is closely linked to the deterioration of ovarian function and follicular potential. nih.gov Cycloastragenol has been studied for its potential to counteract age-related changes in the ovaries.
Research has shown that cycloastragenol-mediated telomerase activation can improve the levels of the β-Klotho protein in aged granulosa cells. researchgate.net β-Klotho is a protein linked to aging and hormonal regulation in females. researchgate.net In a D-galactose-induced ovarian aging mouse model, cycloastragenol treatment not only enhanced the level of β-Klotho but also led to the recovery of ovarian follicles. nih.govresearchgate.net
Furthermore, cycloastragenol demonstrated a protective effect against chemically induced ovarian damage. nih.govresearchgate.net In a model of doxorubicin-induced ovarian damage, which causes hormonal changes and inhibits follicular growth, cycloastragenol treatment successfully neutralized these effects, a recovery attributed to the restoration of β-Klotho levels through telomerase activation. nih.govresearchgate.net These findings point to a TERT-dependent β-Klotho regulation in ovarian tissues as a potential mechanism to address female infertility. researchgate.net
| Model System | Challenge | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Aged Mouse Granulosa Cells | Aging | Improved β-Klotho protein levels. | Telomerase activation. | researchgate.net |
| D-galactose-induced Ovarian Aging Mouse Model | D-galactose | Enhanced β-Klotho levels and recovered ovarian follicles. | CAG-mediated telomerase activation. | researchgate.net, nih.gov |
| Doxorubicin-induced Ovarian Damage Mouse Model | Doxorubicin | Neutralized hormonal changes and follicular growth inhibition. | Recovery of β-Klotho level via telomerase activation. | researchgate.net, nih.gov |
Advanced Research Methodologies and Techniques Applied to Cycloastragenol Studies
In Vitro Cellular Model Systems
In vitro models are fundamental to understanding the cellular and molecular effects of cycloastragenol (B1669396). These systems allow for controlled experiments to dissect specific biological pathways.
Primary Cell Cultures
Primary cells, isolated directly from tissues, provide a physiologically relevant context for studying the effects of cycloastragenol.
T cells: Research has shown that cycloastragenol enhances the tumor-killing ability of CD8+ T cells. It achieves this by inhibiting the degradation of major histocompatibility complex I (MHC-I), a crucial component for antigen presentation to T cells. frontiersin.orgbmj.com This effect is mediated through the binding of cycloastragenol to cathepsin B. frontiersin.org
Neural Stem Cells: In vitro studies have demonstrated that cycloastragenol promotes the proliferation and survival of neural stem cells. frontiersin.orgnih.gov It can also counteract the detrimental effects of oxygen-glucose deprivation, suggesting a protective role in ischemic brain injury. nih.gov
Human Neonatal Keratinocytes: Cycloastragenol has been observed to stimulate telomerase activity and proliferation in human neonatal keratinocytes. chemfaces.comnih.govsigmaaldrich.com This contributes to its wound-healing properties, as it promotes the closure of scratch wounds in keratinocyte monolayers in vitro. nih.govsigmaaldrich.comkarger.com
Bovine Granulosa Cells: Studies on bovine cumulus cells, which are related to granulosa cells, have shown that treatment with cycloastragenol during in vitro maturation can enhance telomerase activity. researchgate.net This has been linked to improved oocyte maturation and subsequent embryo development. researchgate.net
Nucleus Pulposus Cells: Cycloastragenol, along with Astragaloside (B48827) IV, has been found to activate telomerase and protect nucleus pulposus cells from high glucose-induced senescence and apoptosis. publish.csiro.aumdpi.comexamine.comresearchgate.net This suggests a potential role in mitigating intervertebral disc degeneration. researchgate.net
Immortalized Cell Lines
Immortalized cell lines offer a consistent and reproducible system for high-throughput screening and mechanistic studies of cycloastragenol.
HEK293 and HEK-neo Cells: While specific studies on cycloastragenol in HEK293 and HEK-neo cells are not detailed in the provided context, these cell lines are commonly used in pharmacological research for their ease of transfection and culture, making them suitable for investigating the general cellular effects and signaling pathways affected by compounds like cycloastragenol.
Caco-2 Cells: The Caco-2 cell monolayer model, which mimics the human intestinal epithelium, has been used to study the absorption and metabolism of cycloastragenol. nih.govresearchgate.netnih.govjst.go.jpacs.org These studies indicate that cycloastragenol is absorbed via passive diffusion but may undergo first-pass metabolism in the intestine. nih.govresearchgate.netnih.gov
SH-SY5Y Neuroblastoma Cells: While direct studies on SH-SY5Y cells were not specified, research on other neuronal cells like PC12 cells and primary neurons shows that cycloastragenol induces telomerase activity and CREB activation, suggesting its potential neuroprotective effects could be explored in SH-SY5Y cells. chemfaces.comnih.govsigmaaldrich.comkarger.com
IMR-90 Cells: Cycloastragenol has been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent IMR-90 human lung fibroblasts. nih.govresearchgate.net It has been shown to decrease the viability of senescent IMR-90 cells without significantly affecting non-senescent cells. nih.govnmn.com This effect is associated with the inhibition of the Bcl-2 anti-apoptotic family and the PI3K/AKT/mTOR pathway. nih.govresearchgate.net
Colon Cancer Cells: In colon cancer cell lines such as HCT116, cycloastragenol has been shown to inhibit cell proliferation and induce apoptosis, particularly in cells with wild-type p53. researchgate.netresearchgate.netmdpi.comnih.gov Its anti-tumor effect is linked to the activation of the p53 pathway. researchgate.netmdpi.comnih.gov
Human Gastric Tumor Cells: Cycloastragenol has been found to inhibit the activation of STAT3, a key signaling protein, in human gastric cancer cells. frontiersin.orgtpcj.orgnih.govresearchgate.nettreemed.cz This leads to decreased cell proliferation and promotes apoptosis, and it can also enhance the anti-cancer effects of chemotherapy agents like paclitaxel. tpcj.orgnih.govresearchgate.net
BMDMs (Bone Marrow-Derived Macrophages): While direct studies on cycloastragenol and BMDMs were not detailed, its known anti-inflammatory properties, such as the inhibition of the NLRP3 inflammasome, suggest that BMDMs would be a relevant model to further investigate these effects. nih.gov
2D and 3D Cell Culture Technologies
The application of advanced cell culture technologies provides more physiologically relevant models for studying cycloastragenol.
2D Cell Culture: Traditional 2D cell culture, where cells are grown in a monolayer on a flat surface, has been extensively used to study the effects of cycloastragenol on various cell types, including keratinocytes and cancer cells. nih.govsigmaaldrich.comkarger.com
3D Cell Culture (Organoids): Recent research has utilized colorectal cancer organoids to demonstrate that cycloastragenol enhances the tumor-killing ability of CD8+ T cells. frontiersin.org This 3D model more closely mimics the in vivo tumor microenvironment, providing more relevant insights into the compound's anti-cancer activity. bmj.com
Preclinical Animal Models
Animal models are crucial for evaluating the systemic effects, efficacy, and in vivo mechanisms of cycloastragenol.
Rodent Models of Aging and Disease
Rodent models, particularly mice and rats, are widely used to investigate the effects of cycloastragenol on aging and various pathological conditions.
Mice:
Aging Models: In D-galactose-induced aging mouse models, cycloastragenol has been shown to improve circadian rhythm and enhance locomotor activity. nih.gov It also demonstrated senolytic activity in radiation-induced aged mice, reducing senescent cell burden and improving physical function. researchgate.netnmn.com
Disease Models: In mouse models of spinal cord injury, cycloastragenol promoted axon regeneration and functional recovery. frontiersin.org It has also been shown to attenuate depression-like behavior. nih.govchemfaces.comnih.govsigmaaldrich.com In models of non-alcoholic fatty liver disease, cycloastragenol ameliorated lipid accumulation. spandidos-publications.com Furthermore, it has been found to inhibit tumor growth in mouse models of colon cancer. bmj.com Studies in mice with Aβ-induced neurodegeneration showed that cycloastragenol can regulate oxidative stress and neuroinflammation. mdpi.com
Rats:
Aging and Disease Models: In rat models of age-related bone loss, including those induced by D-galactose and natural aging, cycloastragenol was found to improve bone formation and biomechanical properties. nih.gov In a cerebral ischemia-reperfusion injury model, it reduced neuron apoptosis and cerebral infarction volume. nih.gov
Non-Mammalian Models
Non-mammalian models offer unique advantages for studying specific biological processes.
Zebra Finches: Research in captive zebra finches, a non-mammalian model, has shown that cycloastragenol can promote the renewal capacity of flight feathers. nih.gov Zebra finches are also utilized in studies of learning and neuroplasticity, providing a potential avenue to explore the cognitive effects of cycloastragenol. mpg.desimonsfoundation.orgillinois.edunih.gov
Data Tables
Table 1: Summary of Cycloastragenol Effects in Primary Cell Cultures
| Cell Type | Key Research Findings | References |
|---|---|---|
| T cells | Enhances tumor-killing ability of CD8+ T cells by inhibiting MHC-I degradation. | frontiersin.orgbmj.com |
| Neural Stem Cells | Promotes proliferation and survival; protects against oxygen-glucose deprivation. | frontiersin.orgnih.gov |
| Human Neonatal Keratinocytes | Stimulates telomerase activity and cell proliferation; promotes wound closure. | chemfaces.comnih.govsigmaaldrich.comkarger.com |
| Bovine Granulosa Cells | Enhances telomerase activity in related cumulus cells. | researchgate.net |
Table 2: Summary of Cycloastragenol Effects in Immortalized Cell Lines
| Cell Line | Key Research Findings | References |
|---|---|---|
| Caco-2 | Absorbed by passive diffusion; subject to first-pass intestinal metabolism. | nih.govresearchgate.netnih.govjst.go.jpacs.org |
| IMR-90 | Acts as a senolytic agent, selectively inducing apoptosis in senescent cells. | nih.govresearchgate.net |
| Colon Cancer Cells (HCT116) | Inhibits proliferation and induces apoptosis via p53 activation. | researchgate.netresearchgate.netmdpi.comnih.gov |
Table 3: Summary of Cycloastragenol Effects in Preclinical Animal Models
| Animal Model | Condition | Key Research Findings | References |
|---|---|---|---|
| Mice | Aging (D-galactose induced) | Improves circadian rhythm and locomotor activity. | nih.gov |
| Mice | Aging (Radiation induced) | Reduces senescent cell burden and improves physical function. | researchgate.netnmn.com |
| Mice | Spinal Cord Injury | Promotes axon regeneration and functional recovery. | frontiersin.org |
| Mice | Depression | Attenuates depression-like behavior. | nih.govchemfaces.comnih.govsigmaaldrich.com |
| Rats | Age-related Bone Loss | Improves bone formation and biomechanical properties. | nih.gov |
| Rats | Cerebral Ischemia | Reduces neuron apoptosis and infarct volume. | nih.gov |
Molecular Biology Techniques
Gene expression analysis has been fundamental in understanding the molecular pathways modulated by cycloastragenol. Quantitative polymerase chain reaction (qPCR) is a frequently employed technique to quantify changes in the expression of specific genes.
In studies using bovine embryos, qPCR has revealed that cycloastragenol treatment upregulates the mRNA expression of several key genes. researchgate.netnih.gov For example, the expression of genes associated with pluripotency and embryo quality, such as OCT4 and SOX2 (related to the inner cell mass) and CDX2 (related to the trophectoderm), was significantly increased in blastocysts treated with cycloastragenol. nih.govresearchgate.net Similarly, in bovine granulosa cells and early embryos, cycloastragenol was found to significantly enhance the gene expression of β-Klotho (KLB) and its co-receptor fibroblast growth factor receptor 1 (FGFR1), both of which are implicated in anti-aging pathways. nih.gov In human epidermal keratinocytes, cycloastragenol treatment led to a dose-dependent increase in the mRNA levels of human telomerase reverse transcriptase (hTERT). biorxiv.org
These transcriptomic analyses provide direct evidence that cycloastragenol influences cellular function by altering the expression levels of critical genes involved in development, cell maintenance, and longevity.
To confirm that changes in gene expression translate to functional proteins, researchers utilize techniques like Western Blot and immunofluorescence. These methods allow for the detection, localization, and quantification of specific proteins within cells and tissues.
Western blot analysis has been used to show that cycloastragenol treatment increases the protein levels of Telomerase Reverse Transcriptase (TERT) in bovine blastocysts. publish.csiro.au Immunofluorescence staining has further corroborated these findings by visualizing the localization and abundance of proteins. In bovine blastocysts, immunofluorescence revealed enhanced levels of OCT4 and CDX2 proteins following cycloastragenol treatment. researchgate.net In bovine granulosa cells from aged cows, cycloastragenol treatment was shown to increase the protein levels of β-Klotho and FGFR1. nih.gov Studies on human keratinocytes also used these techniques to demonstrate that cycloastragenol not only increases the amount of hTERT protein but also promotes its localization to the nucleus, which is essential for its function. biorxiv.org In a mouse model of spinal cord injury, immunofluorescence staining showed that cycloastragenol administration decreased the expression of inflammatory proteins like TNF-α and iNOS at the injury site. frontiersin.org
A central aspect of cycloastragenol research is its effect on telomerase, the enzyme responsible for maintaining the protective caps (B75204) on the ends of chromosomes. caringsunshine.com Specific assays are used to measure the activity of this enzyme directly.
Studies have consistently demonstrated that cycloastragenol is an activator of telomerase. biorxiv.orgnih.govmdpi.com In primary cultured bovine cumulus cells, treatment with cycloastragenol was found to substantially enhance telomerase activity. nih.govpublish.csiro.aupublish.csiro.au This activation is believed to be a key mechanism behind its beneficial effects on oocyte maturation and embryo development. nih.govpublish.csiro.au Research on human immune cells, specifically CD4 and CD8 T lymphocytes, has also shown that cycloastragenol treatment leads to increased telomerase activity, which can help retard telomere shortening. nih.gov The ability of cycloastragenol to activate telomerase is a primary focus of its investigation as an anti-aging compound. nih.govcaringsunshine.com
Protein Expression and Modification Analysis (Western Blot, Immunofluorescence)
Cellular and Functional Assays
In the context of bovine embryo studies, the rates of oocyte maturation, embryo cleavage, and blastocyst development serve as key functional assays for proliferation and viability. nih.gov Results have shown that cycloastragenol significantly improves these outcomes, indicating a positive effect on the viability and proliferative capacity of early embryonic cells. nih.govpublish.csiro.au In other models, such as neural stem cells, cycloastragenol has been shown to increase proliferation and improve cell survival. nih.gov Studies on human T lymphocytes have also demonstrated that cycloastragenol enhances their proliferative capacity. nih.gov Conversely, in a study identifying cycloastragenol as a senolytic agent, it was found to selectively kill senescent (non-proliferating) cells by inducing apoptosis, thereby improving tissue function in aged mice. mdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Cycloastragenol |
| β-Klotho |
| Fibroblast growth factor receptor 1 (FGFR1) |
| OCT4 |
| SOX2 |
| CDX2 |
| Telomerase Reverse Transcriptase (TERT) |
| Tumor necrosis factor-alpha (TNF-α) |
Apoptosis and Senescence Assays (TUNEL Assay, SASP Markers)
The investigation of cycloastragenol's role in programmed cell death (apoptosis) and cellular senescence is crucial to understanding its anti-aging and anti-cancer potential.
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a key method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. latamjpharm.org Studies have utilized this assay to demonstrate the pro-apoptotic effects of cycloastragenol in certain cancer cells. For instance, in HCT116 p53+/+ colon cancer cells, treatment with cycloastragenol led to a dose-dependent increase in apoptosis, as confirmed by the TUNEL assay. nih.gov This indicates that cycloastragenol can induce apoptosis in cancer cells in a p53-dependent manner. nih.gov Conversely, in the context of bovine embryo development, cycloastragenol treatment was shown to reduce the rate of apoptosis in blastocysts, as determined by TUNEL staining, suggesting a protective role in non-cancerous cells. researchgate.net
SASP Markers: Cellular senescence is characterized by a state of irreversible growth arrest and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP). nih.govcusabio.com Research has shown that cycloastragenol can modulate the SASP. In a study using a traumatic brain injury (TBI)-aged mouse model, cycloastragenol treatment significantly reduced the mRNA expression of SASP factors such as IL-6, CXCL-5, and CXCL-10 in liver tissues. nih.gov Furthermore, in cell culture models, cycloastragenol suppressed the development of the SASP in senescent cells, thereby inhibiting the migration of neighboring cells that can be induced by these secreted factors. nih.govresearchgate.net This ability to suppress the SASP is a key aspect of its senolytic activity, where it selectively induces apoptosis in senescent cells. nih.govnih.govresearchgate.net
| Assay | Model System | Key Findings with Cycloastragenol | Reference |
|---|---|---|---|
| TUNEL Assay | HCT116 p53+/+ Colon Cancer Cells | Induced a dose-dependent increase in apoptosis. | nih.gov |
| TUNEL Assay | Bovine Blastocysts | Decreased the rate of apoptosis. | researchgate.net |
| SASP Markers (mRNA expression) | Liver of TBI-Aged Mice | Reduced expression of IL-6, CXCL-5, and CXCL-10. | nih.gov |
| SASP Markers (Cell Culture) | Senescent Cells | Suppressed the development of the SASP, inhibiting SASP-mediated cell migration. | nih.govresearchgate.net |
Oxidative Stress Markers (ROS Assay, Lipid Peroxidation)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in aging and various diseases. Cycloastragenol has been investigated for its antioxidant properties using specific markers.
ROS Assay: Assays to measure ROS levels, often using fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (B1670597) (DHE), have been employed to assess the impact of cycloastragenol on oxidative stress. researchgate.netnih.govfrontiersin.orgnih.gov In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ), cycloastragenol administration was found to significantly reduce the levels of ROS in the cortex and hippocampus. nih.gov Similarly, in a rat model of subarachnoid hemorrhage, cycloastragenol treatment suppressed the production of ROS. nih.gov Further studies have shown that cycloastragenol can attenuate H2O2-induced ROS levels in human keratinocytes and reduce ROS at the site of spinal cord injury. frontiersin.orgbiorxiv.org
Lipid Peroxidation: Lipid peroxidation is a major outcome of oxidative damage, where free radicals attack lipids in cell membranes, leading to cell damage. Malondialdehyde (MDA) is a commonly measured biomarker of lipid peroxidation. nih.gov Research has demonstrated that cycloastragenol can reduce lipid peroxidation. In the Aβ-induced mouse model of Alzheimer's disease, cycloastragenol treatment led to a significant decrease in the levels of MDA in the brain. researchgate.netnih.gov This suggests that cycloastragenol can protect against oxidative damage to lipids.
| Marker | Model System | Key Findings with Cycloastragenol | Reference |
|---|---|---|---|
| ROS (Reactive Oxygen Species) | Aβ-induced Mouse Model of Alzheimer's Disease | Significantly reduced ROS levels in the cortex and hippocampus. | nih.gov |
| ROS (Reactive Oxygen Species) | Rat Model of Subarachnoid Hemorrhage | Suppressed ROS production. | nih.gov |
| Lipid Peroxidation (MDA) | Aβ-induced Mouse Model of Alzheimer's Disease | Significantly decreased MDA levels in the brain. | researchgate.netnih.gov |
Mitochondrial Function Assessment (e.g., JC-1 Staining)
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Mitochondrial dysfunction is a hallmark of aging and many diseases.
JC-1 Staining: The JC-1 dye is a cationic carbocyanine dye used to assess mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health. thermofisher.comcaymanchem.comnih.govbiotium.com In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green. caymanchem.combiotium.com While direct studies using JC-1 staining to evaluate the effects of cycloastragenol are not extensively detailed in the provided search results, the compound's documented ability to alleviate intracellular ROS production and improve mitochondrial function in cancer cells implies a positive impact on mitochondrial health that could be further elucidated with JC-1 staining. frontiersin.org
Cell Migration and Invasion Assays
Cell migration is a fundamental process in development, immune response, and wound healing, but it is also a critical step in cancer metastasis. nih.govnih.govfrontiersin.org
Wound Closure and Transwell Assays: The wound closure (or scratch) assay and the transwell (or Boyden chamber) assay are standard methods to study cell migration and invasion. nih.govnih.gov In the wound closure assay, a "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. The transwell assay measures the ability of cells to migrate through a porous membrane, sometimes coated with an extracellular matrix-like substance (e.g., Matrigel) to assess invasion, towards a chemoattractant. nih.govfrontiersin.orgcellbiolabs.com Studies have shown that cycloastragenol can inhibit cell migration induced by the Senescence-Associated Secretory Phenotype (SASP). nih.govnih.gov The conditioned medium from senescent cells can promote the migration of healthy cells; however, when senescent cells are pretreated with cycloastragenol, the migratory potential of this conditioned medium is reduced. nih.gov
| Assay Type | Model System | Key Findings with Cycloastragenol | Reference |
|---|---|---|---|
| Cell Migration Assay | Normal cells treated with conditioned medium from senescent cells | Inhibited cell migration induced by the SASP. | nih.govnih.gov |
Bioinformatic and Computational Approaches
In addition to wet-lab experiments, computational methods are increasingly used to predict the mechanisms of action and potential targets of natural compounds like cycloastragenol.
Network Pharmacology Analysis
Network pharmacology is a powerful approach that combines pharmacology with systems biology and bioinformatics to investigate the complex interactions between drugs, targets, and diseases from a network perspective. nih.govfrontiersin.org This methodology has been applied to cycloastragenol to elucidate its potential mechanisms of action. For example, network pharmacology analysis has been used to identify potential targets of cycloastragenol in the context of Alzheimer's disease, with studies pointing towards phosphodiesterase 4B (PDE4B) as a key target through which cycloastragenol may regulate microglial activity. nih.govresearcher.life In another study investigating Chinese patent medicines for anthracycline-induced cardiotoxicity, cycloastragenol was identified as one of the active components, and network pharmacology helped to delineate the complex target network involved in its protective effects. frontiersin.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding affinity and interaction between a small molecule like cycloastragenol and a protein target. Molecular docking simulations have been instrumental in understanding how cycloastragenol interacts with its biological targets. For instance, docking studies have shown that cycloastragenol can bind to the active site of the autophagy-related gene 4-microtubule-associated proteins light chain 3 (ATG4-LC3) complex, providing a molecular basis for its observed effects on autophagy. ingentaconnect.comspandidos-publications.com In another study, molecular docking was used to predict the binding mode of cycloastragenol with human telomerase reverse transcriptase (hTERT), supporting its role as a telomerase activator. researchgate.netnih.govpublish.csiro.au These computational predictions provide valuable insights that can guide further experimental validation.
Future Research Directions and Unresolved Questions
Elucidation of Comprehensive Mechanisms of Action in Specific Cellular Contexts
While Cycloastragenol (B1669396) is recognized for its telomerase-activating properties, a comprehensive understanding of its precise mechanisms of action across various cellular contexts is still evolving. Research indicates that Cycloastragenol can influence multiple signaling pathways, including ERK/JNK, Wnt/β-catenin, AKT1-mTOR-RPS6KB1, and JAK/STAT3 signaling pathways. biorxiv.orgresearchgate.netnih.govtreemed.cz It has also been shown to activate the Nrf2/ARE system, leading to the upregulation of cytoprotective enzymes and reduction of oxidative stress. biorxiv.orgresearchgate.netbiorxiv.org Furthermore, Cycloastragenol's senolytic activity, selectively inducing apoptosis in senescent cells, is associated with the inhibition of Bcl-2 antiapoptotic proteins and the PI3K/AKT/mTOR pathway. mdpi.com Future studies need to delve deeper into how these pathways are interconnected and how Cycloastragenol precisely modulates them in different cell types and disease states. For instance, while it activates telomerase by increasing hTERT expression and nuclear localization via the Hsp90-chaperone complex, the detailed molecular steps warrant further investigation. researchgate.netbiorxiv.org
Exploration of Novel Biological Targets and Undiscovered Pathways
Beyond its established role as a telomerase activator, there is a need to explore novel biological targets and undiscovered pathways through which Cycloastragenol exerts its effects. Recent findings suggest its potential as a senolytic agent, indicating a broader impact on cellular aging beyond telomere maintenance. mdpi.com It has also been shown to modulate macrophage polarization by targeting critical signaling pathways such as TLR4/NF-κB, PI3K-AKT, AMPK, and PPARγ, leading to anti-inflammatory and tissue-regenerative effects. frontiersin.org Future research could employ high-throughput screening and advanced bioinformatics tools to identify additional direct binding partners or downstream effectors, potentially uncovering new therapeutic applications for the compound.
Development of Advanced Structural Derivatives for Enhanced Biological Activities
The development of advanced structural derivatives of Cycloastragenol holds significant promise for enhancing its biological activities, improving bioavailability, and potentially reducing off-target effects. Studies have already demonstrated that novel Cycloastragenol derivatives, obtained through biotransformation, can exhibit enhanced NRF2 nuclear activity and proteasome activity at much lower concentrations compared to the parent compound. biorxiv.orgbiorxiv.org These derivatives have also shown improved modulation of the p53/p21 axis and neuroprotective properties. biorxiv.org Chemical modification methods, including oxidation, alkylation, acylation, and aldol (B89426) reactions, have led to the synthesis of numerous derivatives, some with improved protective activity against cell damage and reduced reactive oxygen species (ROS) formation. researchgate.nettpcj.org Continued efforts in medicinal chemistry and synthetic biology are crucial to optimize the compound's pharmacological profile.
Table 1: Examples of Cycloastragenol Derivatives and Their Enhanced Activities
| Derivative Type | Method of Derivation | Enhanced Activity | Reference |
| Novel CA derivatives | Biotransformation | Enhanced NRF2 activity, proteasome activity, p53/p21 modulation, neuroprotection | biorxiv.orgbiorxiv.org |
| Semi-synthetic derivatives | Oxidation, alkylation, acylation, aldol reactions | Protective activity against t-BHP-induced cell damage, reduced ROS and MDA formation | researchgate.net |
Comparative Studies with Other Natural Products and Synthetic Compounds
Comparative studies are vital to position Cycloastragenol within the broader landscape of anti-aging and therapeutic compounds. Research has identified other natural and synthetic telomerase activators, such as Astragaloside (B48827) IV (from which Cycloastragenol is a hydrolysis product), product B (a combination of antioxidants), and synthetic compounds like GRN510. nih.govspandidos-publications.com Comparing Cycloastragenol's efficacy, potency, and mechanistic nuances with these agents, as well as with other natural products and synthetic compounds exhibiting similar pharmacological activities (e.g., senolytics, Nrf2 activators, proteasome activators), would help identify its unique advantages and potential synergistic combinations. For example, natural compounds like Hederagenin, Sulforaphane, Betulinic acid, Oleuropein, and Ursolic acid have also been reported as proteasome activators. biorxiv.org
Integration with Systems Biology and Multi-Omics Approaches
Integrating systems biology and multi-omics approaches is crucial for a holistic understanding of Cycloastragenol's effects. High-throughput omics techniques, including genomics, transcriptomics, proteomics, and metabolomics, can generate vast datasets that provide a comprehensive molecular perspective of biological systems. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net Applying these approaches to Cycloastragenol research would allow for the identification of global changes in gene expression, protein profiles, and metabolic pathways in response to the compound. This integrative analysis can reveal the dynamic interplay between different molecular components and provide systems-level insights into how Cycloastragenol influences cellular and physiological processes. frontiersin.orgresearchgate.net
Standardization of Research Methodologies and Animal Models for Reproducibility
To ensure the reproducibility and comparability of research findings, standardization of research methodologies and animal models is paramount. Variations in experimental design, cell lines, animal strains, and treatment protocols can lead to inconsistencies in results. nih.govfda.govembopress.orgresearchgate.net Adherence to guidelines for reporting in vivo experiments (e.g., ARRIVE guidelines) and establishing standardized protocols for in vitro assays will enhance the reliability and translatability of Cycloastragenol research. nih.govembopress.org Future efforts should focus on developing universally accepted benchmarks for evaluating its biological activities and ensuring robust experimental rigor.
Q & A
Q. What statistical approaches are recommended for analyzing cycloastragenol’s dose-dependent effects?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) calculate EC50/IC50 values. For multi-parametric studies (e.g., ROS + telomere length), multivariate ANOVA or mixed-effects models account for correlated outcomes. Post hoc tests (e.g., Tukey’s HSD) adjust for multiple comparisons .
Contradictions & Limitations
Q. Why do some studies report minimal telomerase activation despite cycloastragenol treatment?
- Methodological Answer : Cell-type specificity (e.g., somatic vs. germline cells) and assay sensitivity (e.g., TRAP vs. qPCR) influence results. For example, cycloastragenol increased tert mRNA in neurons but showed no effect in fibroblasts. Validate findings with orthogonal methods (e.g., immunofluorescence for telomerase reverse transcriptase) .
Q. How can researchers reconcile cycloastragenol’s pro-survival effects with potential oncogenic risks?
- Methodological Answer : Longitudinal studies in carcinogen-induced models (e.g., DMBA-treated mice) are essential. Monitor tumorigenesis biomarkers (e.g., Ki-67, p53 mutations) alongside telomere length. In vitro, use 3D organoid cultures to mimic tissue complexity and reduce false positives from monolayer assays .
Emerging Research Directions
Q. What novel derivatives of cycloastragenol show enhanced bioactivity?
- Methodological Answer : Structural modifications (e.g., glycosylation at C-3 or C-6) improve solubility and target engagement. SAR studies using molecular docking (e.g., Nrf2/Keap1 interface) and in vivo efficacy trials (e.g., osteoclastogenesis inhibition via RANKL/NFATc1 pathways) prioritize candidates .
Q. Can cycloastragenol synergize with senolytics to enhance healthspan?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
